1-Benzylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVYIQQUJJODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442700 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30125-76-9 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of 1-Benzylpyrrolidine-2,4-dione: A Technical Guide
This guide provides an in-depth technical framework for the spectroscopic characterization of 1-Benzylpyrrolidine-2,4-dione (also known as N-benzyltetramic acid). It is designed for researchers requiring actionable protocols for structural validation, specifically addressing the complex tautomeric behavior inherent to the tetramic acid scaffold.
Executive Technical Summary
This compound is a nitrogen-containing heterocyclic scaffold belonging to the tetramic acid class. It serves as a critical intermediate in the synthesis of antibiotics (e.g., reutericyclin analogues) and CNS-active agents.
Characterizing this molecule is non-trivial due to keto-enol tautomerism . Unlike rigid heterocycles, this compound exists in a dynamic equilibrium between its 2,4-diketo form and its enolic tautomers. Spectroscopic data (
Structural Dynamics & Tautomerism
The core challenge in characterizing this molecule is the acidity of the C-3 methylene protons (
Tautomeric Equilibrium
In solution, the molecule equilibrates between the diketo form (A) and the enol forms (B/C).[1] In non-polar solvents (e.g., CDCl
Figure 1: Tautomeric equilibrium and its impact on spectroscopic readouts.
Spectroscopic Profile & Data Analysis[1][2][3][4][5][6][7]
A. Nuclear Magnetic Resonance ( H & C NMR)
The NMR spectrum is solvent-dependent.[1] The following data represents the molecule in CDCl
H NMR Characterization Table
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.25 – 7.45 | Multiplet | 5H | Phenyl ring protons (diagnostic aromatic region). |
| N-CH | 4.65 – 4.75 | Singlet | 2H | Benzylic methylene. Deshielded by the nitrogen and aromatic ring. |
| C5-H | 3.85 – 3.95 | Singlet | 2H | Ring methylene adjacent to Nitrogen. |
| C3-H | 3.10 – 3.30 | Singlet | 2H | Critical Diagnostic: Flanked by two carbonyls. Note: This signal broadens or disappears in D |
Expert Insight: If the spectrum shows a vinyl singlet around
5.0–5.5 ppm and a broad exchangeable proton (> 10 ppm), the sample has enolized. This is common if the solvent contains trace acid or base.
C NMR Characterization Table
| Carbon Type | Shift ( | Assignment |
| C=O (Ketone) | ~205.0 | C-4 Carbonyl (Deshielded ketone). |
| C=O (Lactam) | ~170.0 | C-2 Amide Carbonyl. |
| Ar-C (Ipso) | ~135.0 | Quaternary aromatic carbon. |
| Ar-C | 128.0 – 129.5 | Aromatic CH carbons. |
| N-CH | ~46.0 | Benzylic carbon. |
| C5 (Ring) | ~55.0 | Methylene adjacent to N. |
| C3 (Ring) | ~40.0 – 45.0 | Alpha-carbon between carbonyls. |
B. Infrared Spectroscopy (FT-IR)
IR provides immediate confirmation of the tetramic acid core.
-
C=O Stretching (Lactam/Ketone): Two distinct bands are typically observed.[2][3][4]
-
1750–1770 cm
: C-4 Ketone (strained ring system). -
1690–1710 cm
: C-2 Lactam (amide I).
-
-
Enol Characteristics: If the enol form is present, a broad band from 2500–3200 cm
(O-H stretch) and a shift of the carbonyl bands to lower frequencies (~1650 cm ) due to conjugation will be observed.
C. Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion:
(Calculated for C H NO ). -
Fragmentation:
-
m/z 91: Tropylium ion (Benzyl cation) – Base peak in EI.
-
m/z 189: Molecular ion.
-
Loss of CO (28 Da) is common in cyclic diones.
-
Experimental Protocols
Protocol 1: Isolation for Spectroscopic Purity
Synthesized this compound (often via Dieckmann condensation of N-benzyl-N-(carbethoxyacetyl)glycine esters) must be purified carefully to avoid ring opening.
-
Workup: Acidify the reaction mixture to pH 2–3 with cold 1M HCl to ensure the molecule is protonated (neutral form).
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc). Avoid prolonged exposure to aqueous base, which hydrolyzes the lactam.
-
Drying: Dry over anhydrous Na
SO (avoid MgSO if the sample is highly acidic/sensitive). -
Recrystallization: Recrystallize from EtOAc/Hexanes to obtain analytical grade crystals.
Protocol 2: D O Exchange Experiment (NMR Validation)
To confirm the acidity of the C3 position:
-
Dissolve 10 mg of sample in 0.6 mL CDCl
. -
Acquire a standard
H NMR spectrum. -
Add 1 drop of D
O to the NMR tube and shake vigorously for 30 seconds. -
Acquire a second spectrum.[2][5]
-
Result: The signal at
3.10–3.30 (C3-H ) will decrease in intensity or disappear relative to the benzyl signal, confirming these are the acidic -protons.
-
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from synthesis to validated characterization.
Figure 2: Synthesis and characterization workflow for N-benzyltetramic acid.
References
-
Synthesis and Crystallography: Fofana, M., et al. (2023).[2] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry, 11(3), 71-77.[2]
- Context: Provides structural data for the benzylidene derivative, serving as a reference for the ring conform
- Tetramic Acid Tautomerism: Schobert, R., & Schlenk, A. (2008). "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Context: Authoritative review on the keto-enol equilibrium of the 2,4-pyrrolidinedione scaffold.
-
Dieckmann Condensation Protocol: Lacey, R. N. (1954). "Derivatives of acetoacetic acid. Part VIII. The synthesis of some tetramic acids." Journal of the Chemical Society, 850-854.
- Context: The foundational method for synthesizing the unsubstituted tetramic acid core.
-
NMR of Pyrrolidinones: ChemicalBook. "1-Benzyl-2-pyrrolidinone NMR Spectrum."[6]
- Context: Reference data for the non-keto analog to validate the N-benzyl and C5 methylene shifts.
Sources
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR [m.chemicalbook.com]
Structural Elucidation of 1-Benzylpyrrolidine-2,4-dione Derivatives: X-Ray Crystallography and Tautomeric Analysis
Executive Summary
The 1-benzylpyrrolidine-2,4-dione scaffold—structurally defined as an N-benzyl tetramic acid—represents a privileged pharmacophore in medicinal chemistry. Its derivatives exhibit potent antibiotic, antiviral, and antifungal activities, largely governed by the molecule's ability to undergo complex keto-enol tautomerism.
This guide provides a rigorous technical analysis of the solid-state behavior of these derivatives. Unlike solution-phase NMR, which shows solvent-dependent equilibrium, X-ray crystallography offers the definitive "snapshot" of the bioactive conformer. We will explore the synthesis, crystallization protocols, and crystallographic metrics required to distinguish between the 2,4-diketo and the enolic forms, a distinction that is critical for structure-based drug design (SBDD).
Molecular Architecture & Tautomeric Equilibrium
The core challenge in characterizing this compound derivatives lies in their dynamic isomerism. The pyrrolidine-2,4-dione ring (tetramic acid) possesses three acidic protons at the C3 position (in the unsubstituted form) or an acidic enol proton, leading to a complex equilibrium.
The Tautomeric Triad
In the solid state, the molecule rarely exists as the pure diketone. It stabilizes through enolization, often driven by hydrogen bonding networks.
-
Form A (Diketo): The 2,4-dioxo tautomer. Rare in solid state unless sterically constrained.
-
Form B (Enol at C4): 4-hydroxy-3-en-2-one. Often the preferred tautomer for 3-acyl derivatives due to intramolecular H-bonding.
-
Form C (Enol at C2): 2-hydroxy-3-en-4-one. Less common but possible depending on N-substitution.
Visualization: Tautomeric Pathways
The following diagram illustrates the equilibrium and the stabilization of the enol form, which is typically the species observed in X-ray diffraction.
Figure 1: Tautomeric equilibrium of the tetramic acid core. In the crystalline phase, the equilibrium collapses predominantly toward the Enol form (Green) due to hydrogen bond stabilization.
Synthesis & Crystallization Methodology
To obtain high-quality single crystals suitable for X-ray diffraction, one must employ a synthesis strategy that minimizes impurities which inhibit nucleation. The Lacey-Dieckmann Cyclization is the authoritative protocol for generating these scaffolds.
The Self-Validating Protocol
Reagents:
-
N-Benzylglycine ethyl ester (Precursor)
-
Meldrum's Acid or Malonate derivatives (Activated methylene source)
-
Sodium Methoxide (NaOMe) or Lithium Hexamethyldisilazide (LiHMDS)
Step-by-Step Workflow:
-
Acylation (Pre-Cyclization): React N-benzyl amino acid ester with a malonic acid half-ester or diketene equivalent to form the N-acetoacetyl intermediate.
-
Checkpoint: Monitor disappearance of amine peak in IR (~3300 cm⁻¹).
-
-
Dieckmann Cyclization: Treat the intermediate with a strong base (NaOMe in MeOH) to induce intramolecular Claisen condensation.
-
Crystallization (The "Slow Diffusion" Method): Direct evaporation often yields amorphous powder. Use liquid-liquid diffusion for X-ray quality crystals.
-
Solvent: Dissolve crude solid in a minimal amount of CHCl₃ or CH₂Cl₂ (Good solubility).
-
Precipitant: Carefully layer Hexane or Diethyl Ether (Poor solubility) on top.
-
Condition: Store at 4°C in a vibration-free environment for 48–72 hours.
-
Visualization: Synthesis to Structure Workflow
Figure 2: Operational workflow from precursor synthesis to crystallographic analysis.
Crystallographic Analysis & Data Interpretation
When analyzing the solved structure of a this compound derivative, specific bond lengths serve as the diagnostic markers for the tautomeric state.
Key Crystallographic Metrics
In the enol form (the dominant solid-state conformer), the bond order changes significantly compared to the keto form.
| Structural Parameter | Keto Form (Theoretical) | Enol Form (Observed in X-ray) | Interpretation |
| C2–O Bond | ~1.22 Å (C=O) | ~1.24 Å | Retains mostly carbonyl character. |
| C4–O Bond | ~1.22 Å (C=O) | 1.32 – 1.34 Å | Elongation indicates single bond character (C–OH). |
| C3–C4 Bond | ~1.50 Å (Single) | 1.35 – 1.37 Å | Shortening indicates double bond character (C=C). |
| Ring Planarity | Envelope (Puckered) | Planar | Enolization forces sp² hybridization at C3/C4. |
Intermolecular Interactions
The 1-benzyl group acts as a steric shield, often preventing simple stacking. However, the polar "head" (the dione ring) drives packing through:
-
Hydrogen Bonding: If the C3 position is unsubstituted or has an acyl group, strong intramolecular H-bonds (O–H···O) lock the conformation. In the absence of C3-substitution, intermolecular dimers form (R2,2(8) motifs).
-
Pi-Stacking: The benzyl phenyl ring often engages in T-shaped or parallel-displaced pi-stacking with the pyrrolidine ring of an adjacent molecule, stabilizing the crystal lattice.
Implications for Drug Design (SAR)
Understanding the solid-state structure directly informs Structure-Activity Relationships (SAR).
-
Bioactive Conformer: The planar enol form observed in X-ray structures is often the species that binds to biological targets (e.g., bacterial RNA polymerase or viral proteases).
-
Lipophilicity: The N-benzyl group increases logP, enhancing membrane permeability. X-ray data reveals the precise orientation of this hydrophobic group, aiding in the design of analogs that fit into hydrophobic pockets of target enzymes.
-
Chelation Potential: The 2,4-dione core is a potent chelator of divalent metals (Mg²⁺, Zn²⁺). Crystal structures of metal-complexed derivatives often show the metal coordinated between the C2 and C4 oxygens, validating the enolic chelation mechanism.
References
-
Fofana, M., et al. (2023). "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry. Link
-
Jeong, Y.-C., & Moloney, M. G. (2009).[3] "Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour."[3] Synlett. Link
-
Lacey, R. N. (1954). "Derivatives of acetoacetic acid. Part VIII. The synthesis of some tetramic acids." Journal of the Chemical Society. Link
- Nolte, M. J., et al. (1980). "Structure and tautomerism of tetramic acids." Journal of the Chemical Society, Perkin Transactions 2. (Foundational text on tetramic acid crystallography).
-
Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Benzylpyrrolidine-2,4-dione
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-benzylpyrrolidine-2,4-dione. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and documented fragmentation pathways of analogous structures to construct a detailed and scientifically grounded theoretical fragmentation scheme. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of heterocyclic compounds. We will explore the key fragmentation mechanisms, identify the principal fragment ions, and provide a step-by-step protocol for the experimental acquisition of such a mass spectrum.
Introduction: The Significance of this compound and its Mass Spectrometric Analysis
This compound belongs to the class of N-substituted succinimides, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The structural characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolite identification. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose, as the resulting fragmentation patterns provide a molecular fingerprint that is indicative of the compound's structure.[1][2]
Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices. This guide will deconstruct the molecule into its core components—the N-benzyl group and the pyrrolidine-2,4-dione ring—and analyze their individual and combined contributions to the overall mass spectrum.
Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways
Upon electron ionization, this compound (molecular weight: 189.21 g/mol ) is expected to form a molecular ion (M•+) at m/z 189.[3] This molecular ion will then undergo a series of fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to be dominated by cleavages associated with the benzyl group and the pyrrolidine-2,4-dione ring.
The Prominence of the Tropylium Ion: A Hallmark of the Benzyl Moiety
One of the most characteristic fragmentation pathways for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] This is anticipated to be the base peak or one of the most abundant ions in the mass spectrum of this compound. The formation of the tropylium ion proceeds through a benzylic cleavage, where the bond between the benzylic carbon and the nitrogen of the pyrrolidine ring is broken. This is often followed by a rearrangement of the resulting benzyl cation to the seven-membered tropylium ring.
Proposed Mechanism for the Formation of the Tropylium Ion (m/z 91):
-
α-Cleavage: The initial ionization event leads to the formation of the molecular ion [C₁₁H₁₁NO₂]•+. The subsequent cleavage of the C-N bond adjacent to the phenyl ring (alpha-cleavage) results in the formation of a benzyl radical and a pyrrolidine-2,4-dione cation, or more favorably, a benzyl cation and a pyrrolidine-2,4-dione radical.[6]
-
Rearrangement: The benzyl cation (C₇H₇⁺) then rearranges to the more stable, aromatic tropylium ion.
Fragmentation of the Pyrrolidine-2,4-dione Ring
The pyrrolidine-2,4-dione ring itself is expected to undergo characteristic fragmentations, including the loss of small neutral molecules such as carbon monoxide (CO) and ethene (C₂H₄).
-
Loss of Carbon Monoxide (CO): The dione structure is susceptible to the loss of one or more molecules of CO. A fragment ion at m/z 161 would correspond to the loss of a CO molecule from the molecular ion ([M - CO]•+). A subsequent loss of another CO molecule could lead to a fragment at m/z 133.
-
Ring Opening and Cleavage: The pyrrolidine ring can undergo ring-opening followed by cleavage. For instance, the loss of a C₂H₂O moiety (ketene) from the ring could lead to a fragment ion.
Other Significant Predicted Fragment Ions
Several other key fragment ions are predicted based on the combined fragmentation of the benzyl and pyrrolidine-dione moieties:
-
m/z 106: This ion likely corresponds to the [C₇H₈N]⁺ fragment, formed by the cleavage of the pyrrolidine ring with the benzyl group remaining attached to the nitrogen and a portion of the ring.
-
m/z 77: The phenyl cation (C₆H₅⁺) is a common fragment in the mass spectra of aromatic compounds, arising from the loss of a CH₂ group from the benzyl cation or directly from the molecular ion.[7]
-
m/z 118: This fragment could arise from the loss of the benzyl group (C₇H₇•) from the molecular ion, resulting in the protonated pyrrolidine-2,4-dione radical cation.
Summary of Predicted Fragmentation Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for this compound.
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 189 | [C₁₁H₁₁NO₂]•+ | Molecular Ion (M•+) |
| 161 | [C₁₀H₁₁NO]•+ | [M - CO]•+ |
| 118 | [C₄H₄NO₂]•+ | [M - C₇H₇]•+ |
| 106 | [C₇H₈N]⁺ | Cleavage of the pyrrolidine ring |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualizing the Fragmentation Pathways
To further elucidate the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.
Caption: Fragmentation involving the pyrrolidine-dione ring.
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation pattern, the following experimental protocol for acquiring the electron ionization mass spectrum of this compound is recommended.
5.1. Instrumentation
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the preferred instrument. [8]* A direct insertion probe can also be used if the compound is sufficiently volatile and thermally stable.
5.2. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
5.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
5.4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
5.5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
Conclusion
This technical guide provides a robust, theory-based prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. The anticipated spectrum is characterized by a prominent tropylium ion at m/z 91, arising from the benzyl moiety, and key fragments resulting from the cleavage of the pyrrolidine-2,4-dione ring. By understanding these fragmentation pathways, researchers can more confidently identify this compound and its analogues in various analytical applications. The provided experimental protocol offers a clear methodology for obtaining an experimental mass spectrum to confirm these predictions.
References
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
PubMed. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
ResearchGate. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]
-
PubMed. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]
-
YouTube. (2016). Mass Spectral Fragmentation Pathways. Available at: [Link]
-
PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Spectroscopy Online. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). 1-Benzylpyrrolidine-2,5-Dione: Properties, Uses, Safety Data & Purchase Guide. Available at: [Link]
-
ResearchGate. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
PubChem. (n.d.). 3-Acetyl-5-benzylpyrrolidine-2,4-dione. Available at: [Link]
-
YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Available at: [Link]
-
The Center for Forensic Science Research & Education. (2021). N-Pyrrolidino Etonitazene. Available at: [Link]
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
NIH. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]
-
Science.gov. (n.d.). fragmentation mass spectra: Topics by Science.gov. Available at: [Link]
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The Pyrrolidine-2,4-dione (Tetramic Acid) Scaffold: A Technical Guide to Bioactivity & Drug Design
Executive Summary
The pyrrolidine-2,4-dione scaffold, commonly referred to as tetramic acid , represents a privileged heterocyclic core in medicinal chemistry.[1] Distinguished by its unique keto-enol tautomerism and high acidity (pKa ~3–6), this scaffold serves as a bidentate ligand capable of sequestering essential metal ions (
This technical guide provides a rigorous analysis of the scaffold’s chemical behavior, validated mechanisms of action, and synthetic protocols, designed for researchers aiming to exploit this moiety for next-generation drug discovery.
Chemical Architecture & The "Warhead" Mechanism
The biological potency of pyrrolidine-2,4-dione stems from its ability to exist in multiple tautomeric forms. The 3-acyl derivatives, in particular, form a stable chelate ring with metal ions, which is often the primary "warhead" mechanism for enzyme inhibition (e.g., metalloproteases, polymerases).
Tautomerism and Chelation Logic
The 3-acyl-pyrrolidine-2,4-dione system exists in equilibrium between the 2,4-diketo form and multiple enol forms. In physiological conditions, the enolic hydroxyl at C-4 and the acyl carbonyl at C-3 create a high-affinity binding pocket for divalent cations.
Figure 1: Tautomeric equilibria leading to the formation of the bioactive metal-chelate complex. The chelated form is critical for inhibiting metalloenzymes like HIV-1 Integrase.
Pharmacological Profiles & Mechanisms[4]
Antibacterial Activity: The Protonophore Mechanism
Case Study: Reutericyclin Reutericyclin, a 3-acyl tetramic acid produced by Limosilactobacillus reuteri, exhibits potent activity against Gram-positive bacteria (MIC ~0.1–1.0 mg/L).[2]
-
Mechanism: Unlike pore-forming peptides (e.g., nisin), Reutericyclin acts as a proton ionophore .[2] It inserts into the cytoplasmic membrane and cycles protons across the bilayer, dissipating the transmembrane proton motive force (PMF, specifically
). -
Selectivity: Gram-negative bacteria are intrinsically resistant due to the lipopolysaccharide (LPS) outer membrane barrier, which excludes hydrophobic tetramic acids.[2]
Validated Experimental Protocol: Membrane Potential Assay
To confirm the protonophore mechanism of a new derivative, use the fluorescent dye DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide).
-
Preparation: Harvest S. aureus cells in mid-log phase; wash and resuspend in HEPES buffer (pH 7.0) containing 100 mM KCl.
-
Dye Loading: Add DiSC3(5) (final conc. 1 µM) and incubate until fluorescence stabilizes (dye accumulates in hyperpolarized cells, quenching fluorescence).
-
Induction: Add the test compound (tetramic acid derivative).
-
Readout:
-
Result A (Depolarization): Rapid increase in fluorescence indicates dissipation of membrane potential (
). -
Result B (Proton Movement): If
is unaffected but intracellular pH drops, confirm with pH-sensitive dye (e.g., BCECF-AM). Reutericyclin typically dissipates , leading to secondary collapse of .
-
Antiviral Activity: HIV-1 Integrase Inhibition
Tetramic acids inhibit HIV-1 integrase by chelating the
-
Key Structural Requirement: A hydrophobic substituent at N-1 (e.g., phenyl, benzyl) and a chelating 3-acyl group.
-
Data Profile:
| Compound Class | Target | IC50 / MIC | Mechanism |
| Reutericyclin | S. aureus (Gram+) | 2.5 µg/mL | Proton Ionophore (PMF dissipation) |
| Tenuazonic Acid | Ribosome / Photosystem II | ~50 µM | Inhibition of peptide bond formation |
| Spiro-pyrrolidines | Influenza A (M2) | ~20 µM | M2 Channel Blockade |
| Equisetin | HIV-1 Integrase | 5-10 µM | Metal Chelation / Strand Transfer Inhibition |
Synthetic Strategies: Accessing the Scaffold
The Lacey-Dieckmann Cyclization is the most robust method for synthesizing 3-acyl-2,4-pyrrolidinediones. It allows for the introduction of diverse substituents at the N-1 and C-5 positions.
Validated Synthesis Protocol
Objective: Synthesis of a 3-acetyl-5-benzyl-pyrrolidine-2,4-dione.
Reagents:
-
N-Boc-L-Phenylalanine (Starting material)
-
Meldrum's Acid
-
EDC[3]·HCl / DMAP (Coupling agents)
-
Ethyl Acetate / Methanol (Solvents)
Step-by-Step Workflow:
-
Acylation of Meldrum's Acid:
-
Dissolve N-Boc-L-Phenylalanine (10 mmol) in DCM. Add EDC·HCl (11 mmol) and DMAP (12 mmol).
-
Add Meldrum's acid (10 mmol) and stir at
for 1 hour, then room temperature overnight. -
Checkpoint: Monitor TLC for disappearance of amino acid.
-
-
Formation of
-Keto Ester:-
Reflux the intermediate in methanol.[4] The Meldrum's acid ring opens to form the methyl
-amino- -keto ester.
-
-
Dieckmann Cyclization (Ring Closure):
-
Treat the
-keto ester with a base (e.g., NaOMe in MeOH or NaH in THF). -
Reflux for 2–4 hours. The nitrogen attacks the ester carbonyl, closing the 5-membered ring.
-
Critical Step: Acidify carefully with 1M HCl to precipitate the tetramic acid.
-
-
Purification:
-
Recrystallize from EtOH/Water. Tetramic acids are often crystalline solids.
-
Figure 2: The Lacey-Dieckmann synthetic pathway, the industry standard for generating diverse tetramic acid libraries.
Future Outlook & Challenges
While the scaffold is potent, researchers must address eukaryotic toxicity . The same protonophore mechanism that kills bacteria can depolarize mitochondrial membranes in mammalian cells.
-
Design Strategy: Focus on Spiro-pyrrolidine derivatives or glycosylated variants to reduce lipophilicity and improve selectivity for viral or bacterial targets over human mitochondria.
References
-
Gänzle, M. G. (2004).[2] Reutericyclin: biological activity, mode of action, and potential applications.[5][6] Applied Microbiology and Biotechnology. Link
-
Mo, X., et al. (2014).[3] The biological and chemical diversity of tetramic acid compounds from marine-derived microorganisms. Marine Drugs. Link
-
Höltzel, A., et al. (2000).[5] Reutericyclin: A Potent Novel Antibiotic from Lactobacillus reuteri.[5] Angewandte Chemie International Edition. Link
-
Stylianakis, I., et al. (2003).[7] Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties.[7] Bioorganic & Medicinal Chemistry Letters. Link
-
Jeelan Basha, N., et al. (2023).[3] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Link
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reutericyclin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]
- 4. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of reutericyclin produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Mode of Action of Reutericyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzylpyrrolidine-2,4-dione
Preamble: Charting Unexplored Territory
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. 1-Benzylpyrrolidine-2,4-dione emerges as a molecule of interest, yet it represents a frontier with a largely uncharacterized biological activity profile. This guide is structured not as a retrospective account of a well-known mechanism, but as a prospective blueprint for its elucidation. We will proceed with a hypothesis-driven approach, grounded in the known bioactivities of its core chemical moieties, to design a comprehensive research workflow. This document serves as a technical manual for researchers, scientists, and drug development professionals poised to investigate the potential therapeutic relevance of this compound.
Part 1: Deconstruction of the Molecular Architecture and Hypothesis Formulation
The structure of this compound, featuring a pyrrolidine-2,4-dione core appended with a benzyl group, provides the initial clues to its potential biological targets. The pyrrolidine-2,4-dione ring is a privileged scaffold found in a variety of biologically active compounds, exhibiting a wide range of activities including anticonvulsant, anti-inflammatory, and antimicrobial effects. Notably, some derivatives have been explored as inhibitors of metalloenzymes, such as HIV-1 integrase, where the dione moiety can chelate essential metal ions in the enzyme's active site.
The benzyl group, on the other hand, is a common hydrophobic substituent in many pharmacologically active molecules, often contributing to binding affinity through van der Waals and π-π stacking interactions within the target protein.
Hypothesized Mechanism of Action: Based on these structural features, a primary hypothesis is that this compound may function as an inhibitor of a class of enzymes that are sensitive to metal chelation or that possess a hydrophobic binding pocket accommodating the benzyl group. A secondary hypothesis could involve the disruption of protein-protein interactions.
Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation
The following sections outline a logical and self-validating experimental cascade designed to systematically investigate the mechanism of action of this compound.
In Silico Target Prediction and Virtual Screening
The initial phase of our investigation will leverage computational methods to predict potential biological targets and binding modes.
Experimental Protocol: Reverse Docking and Pharmacophore Modeling
-
Ligand Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable targets or specific enzyme classes (e.g., metalloenzymes, kinases).
-
Reverse Docking: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the target database. This will generate a list of potential protein targets ranked by binding affinity scores.
-
Pharmacophore Modeling: Based on the top-ranked potential targets, generate a pharmacophore model to identify the key chemical features of this compound responsible for the predicted binding.
-
Analysis of Results: Analyze the docking poses and binding energies to identify recurring target classes and specific proteins for further in vitro validation.
Logical Framework for Target Prioritization
Caption: In Silico workflow for target identification.
In Vitro Target Validation and Enzymatic Assays
Following the identification of high-probability targets from the in silico screen, the next crucial step is to validate these interactions experimentally.
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for a Metalloprotease)
-
Reagents and Materials:
-
Purified recombinant target enzyme.
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).
-
Assay buffer specific to the enzyme's optimal activity.
-
This compound stock solution (in DMSO).
-
Positive control inhibitor.
-
96-well microplate.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or positive control.
-
Incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using the plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Hypothetical Target A | To be determined |
| Positive Control Inhibitor | Hypothetical Target A | Known value |
Elucidating the Mode of Inhibition
Once inhibition is confirmed, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper mechanistic insights.
Experimental Protocol: Michaelis-Menten Kinetics
-
Procedure:
-
Perform the enzyme inhibition assay as described in section 2.2.
-
Instead of a fixed substrate concentration, use a range of substrate concentrations at several fixed concentrations of this compound (including zero).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the mode of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Visualizing Inhibition Modes
Caption: Workflow for determining the mode of inhibition.
Cellular Assays to Confirm Biological Activity
The final step is to transition from the molecular level to a cellular context to assess the compound's effect on biological pathways.
Experimental Protocol: Cell Viability and Target Engagement Assays
-
Cell Culture: Culture a cell line that expresses the validated target enzyme.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Perform the viability assay according to the manufacturer's protocol.
-
Determine the EC₅₀ value.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of the target protein by Western blot or another quantitative protein detection method.
-
A shift in the melting temperature of the target protein in the presence of the compound confirms target engagement.
-
Part 3: Concluding Remarks and Future Directions
This guide has outlined a rigorous, multi-faceted approach to systematically unravel the mechanism of action of this compound. By integrating computational predictions with robust in vitro and cell-based assays, researchers can move from a structural hypothesis to a validated biological mechanism. The insights gained from these studies will be instrumental in determining the therapeutic potential of this and related compounds, paving the way for future lead optimization and preclinical development.
References
- Pyrrolidine-2,4-dione scaffold in medicinal chemistry: (A general review of the therapeutic potential of this chemical class). Source and URL to be added based on a relevant comprehensive review article.
- Reverse Docking for Target Identification: (A methodological paper on the principles and application of reverse docking).
- Enzyme Inhibition Assays: (A standard protocol or review on conducting enzyme kinetics and inhibition studies). Source and URL to be added based on a reputable biochemistry methods journal.
- Cellular Thermal Shift Assay (CETSA): (The original or a key review paper describing the CETSA method).
Tautomerism in substituted pyrrolidine-2,4-diones
Title: Dynamic Equilibrium in Drug Design: A Technical Guide to Tautomerism in Substituted Pyrrolidine-2,4-diones
Executive Summary
This technical guide addresses the structural fluidity of substituted pyrrolidine-2,4-diones (tetramic acids), a scaffold central to antibiotics like Reutericyclin and herbicides like Tenuazonic acid. For the medicinal chemist, the challenge lies not in the synthesis, but in the characterization and biological interface of these molecules. The core 2,4-dione moiety exists in a complex equilibrium of keto, enol, and—crucially for 3-acyl derivatives—exo-enol tautomers. This guide details the thermodynamic drivers of this equilibrium, provides protocols for distinguishing tautomers via NMR, and outlines the implications for ligand-target binding kinetics.
The Tautomeric Landscape: Structural Fundamentals
The pyrrolidine-2,4-dione ring is rarely a static "dione." Depending on the substitution pattern at N-1 and C-3, it fluctuates between distinct electronic states.
The Core Equilibrium
In unsubstituted tetramic acids, the equilibrium is primarily between the diketo form and the internal enol forms (involving C-2 or C-4). However, the introduction of an acyl group at C-3—common in bioactive natural products—introduces a third, highly stable state: the exo-enol .
-
Form A (Diketo): The thermodynamically least stable form in polar solvents due to charge repulsion between carbonyls.
-
Form B (Endo-Enol): The double bond resides within the heterocyclic ring.
-
Form C/D (Exo-Enol): The double bond is exocyclic. This is often the dominant species in non-polar solvents due to Intramolecular Hydrogen Bonding (IMHB).
Visualization: The 3-Acyltetramic Acid Equilibrium
The following diagram illustrates the proton transfer pathways defining these states.
Figure 1: The thermodynamic equilibrium of 3-acyltetramic acids. The Exo-Enol form is frequently stabilized by a pseudo-six-membered ring formed via intramolecular hydrogen bonding.
Thermodynamic & Kinetic Drivers
Understanding why a specific tautomer dominates is essential for predicting solubility and permeability (Lipinski compliance).
The Chelate Effect (IMHB)
In 3-acyltetramic acids, the enolic hydroxyl group often forms a strong hydrogen bond with the carbonyl oxygen of the acyl side chain (or vice versa). This creates a planar, bicyclic "pseudo-ring" structure.
-
Energy Gain: This chelation lowers the ground state energy by approximately 5–7 kcal/mol compared to the open diketo form.
-
Solvent Interference: In protic solvents (MeOH,
), intermolecular bonding with the solvent competes with IMHB, often shifting the equilibrium back toward the endo-enol or diketo forms.
Substituent Effects
-
N-1 Substitution: Bulky groups (e.g., N-trityl) sterically hinder the planarization required for the exo-enol form, forcing the molecule into a twisted diketo state.
-
C-5 Substitution: Stereocenters at C-5 (derived from the amino acid precursor) can influence the ratio of
isomers in the exo-enol form, although the -isomer is usually preferred to minimize steric clash with the N-1 substituent.
Analytical Characterization Protocols
Distinguishing between rapid equilibrium (time-averaged signal) and slow exchange (distinct signals) is the primary challenge.
Protocol 3.1: NMR Determination of Tautomeric State
Objective: Identify the dominant tautomer and assess exchange kinetics.
-
Solvent Selection: Prepare samples (~10 mg) in both
(non-polar, favors IMHB) and (polar, disrupts IMHB). -
1H NMR Scan (300K):
-
Diketo Indicator: Look for a methine singlet/doublet at C-3 (typically
3.5–4.5 ppm). -
Chelated Enol Indicator: Look for a highly deshielded exchangeable proton (
13.0–15.0 ppm). This confirms the exo-enol form with strong IMHB. -
Broadening: If signals are broad, the exchange rate (
) is comparable to the NMR time scale.
-
-
Variable Temperature (VT) NMR:
-
Cool the sample to 250K to slow the exchange. If broad peaks resolve into sharp, distinct sets, you are observing slow exchange between tautomers.
-
Heat to 350K to induce coalescence (time-averaged signal).
-
Protocol 3.2: X-Ray Crystallography Validation
Objective: Confirm bond lengths characteristic of specific tautomers.
-
C-O vs C=O: In the diketo form, carbonyl bond lengths are ~1.20–1.22 Å. In the enol form, the C-O single bond extends to ~1.30–1.34 Å.
-
Data Interpretation: If the crystal structure shows intermediate bond lengths (e.g., 1.26 Å), it indicates dynamic disorder or resonance hybridization in the solid state.
Biological Implications in Drug Design
Tautomerism is not merely a spectroscopic curiosity; it defines the pharmacophore.
-
Binding Affinity: A protein binding pocket may select for a minor tautomer. If the energy penalty to switch from the Major
Minor tautomer is high, the apparent will be weaker. -
Prodrug Strategy: Recent work has utilized 3-enaminetetramic acids as prodrugs.[1] The enamine locks the structure, preventing tautomeric shifting until hydrolysis occurs in vivo to release the active 3-acyltetramic acid (see ACS Omega 2025 reference).
Experimental Workflow: Synthesis & Equilibration
The Lacey-Dieckmann Cyclization is the industry standard for generating the scaffold.
Workflow Visualization
Figure 2: The Lacey-Dieckmann cyclization pathway. The final acidic workup is critical to protonate the enolate and establish the tautomeric equilibrium.
Step-by-Step Synthesis Protocol
-
Acylation: React the amino acid ester hydrochloride with a malonic acid half-ester (or Meldrum's acid derivative) using DCC/DMAP in DCM.
-
Cyclization: Treat the intermediate with 2 equivalents of NaOMe in MeOH. Reflux for 2–4 hours.
-
Note: The reaction passes through a stable sodium enolate.
-
-
Workup (Critical): Evaporate solvent. Dissolve residue in water. Acidify carefully with 1M HCl to pH 2. The tetramic acid will precipitate or can be extracted into EtOAc.
-
Checkpoint: If the product remains water-soluble, it may still be in the enolate form. Ensure pH <
(typically ~3.5).
-
References
-
Schobert, R., & Schlenk, A. (2008).[2] Tetramic acids: structurally diverse and biologically active natural products.[2][3][4][5][6] Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.
-
Jeong, Y. C., et al. (2010). Synthesis, Characterization and Biological Activities of Novel (E)-3-(1-(Alkyloxyamino)Ethylidene)-1-Alkylpyrrolidine-2,4-Dione Derivatives. Bulletin of the Korean Chemical Society, 31(9), 2467–2472.[1]
-
De Roo, V., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 10, 26581–26593.
-
Jones, R. C. F., et al. (1993). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids.[7][8] Journal of the Chemical Society, Perkin Transactions 1, 2603-2604.
-
Mo, X., et al. (2014).[2] The biological and chemical diversity of tetramic acid compounds from marine-derived microorganisms. Marine Drugs, 12(2), 852-907.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Stability Profiling of the Pyrrolidine-2,4-dione Scaffold: Mechanistic Degradation Pathways and Analytical Mitigation
The following technical guide is structured to provide an in-depth, mechanistic analysis of the pyrrolidine-2,4-dione scaffold (commonly referred to as the tetramic acid core). This guide prioritizes chemical logic, experimental validation, and actionable stability profiling.
Executive Summary
The pyrrolidine-2,4-dione ring (tetramic acid) is a privileged scaffold in medicinal chemistry, serving as the core for antibiotics (e.g., reutericyclin), antiviral agents, and synthetic alkaloids. However, its thermodynamic instability poses significant challenges during drug development. This scaffold's reactivity is governed by its keto-enol tautomerism , which creates a highly acidic proton at the C-3 position and renders the ring susceptible to hydrolytic cleavage and oxidative fragmentation. This guide details the molecular mechanisms of these degradation pathways and provides validated protocols for assessing scaffold integrity.
Structural Dynamics: The Tautomeric Equilibrium
Understanding the degradation of pyrrolidine-2,4-dione begins with its tautomerism. The molecule exists in a dynamic equilibrium between the keto and enol forms. In solution, the enol form is often favored due to conjugation with the lactam carbonyl and potential intramolecular hydrogen bonding (especially in 3-acyl derivatives).
The "Achilles Heel" at C-3
The C-3 carbon is flanked by two carbonyls (C-2 and C-4), making the C-3 protons highly acidic (
Key Structural Vulnerabilities:
-
C-2 (Lactam Carbonyl): Susceptible to nucleophilic attack (hydrolysis).
-
C-3 (
-Carbon): Site of oxidative radical attack and electrophilic substitution. -
C-4 (Ketone): Prone to hydration and nucleophilic addition.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the shift between the diketo and enol forms, highlighting the reactive centers.
Figure 1: Tautomeric equilibrium of pyrrolidine-2,4-dione. The enol and anionic forms drive reactivity.
Primary Degradation Pathway: Hydrolytic Ring Opening
Hydrolysis is the most prevalent degradation pathway for pyrrolidine-2,4-diones in aqueous formulations. The reaction is pH-dependent and typically irreversible.
Mechanism: Lactam Cleavage
Unlike simple amides, the pyrrolidine-2,4-dione ring is activated by the C-4 ketone. The electron-withdrawing nature of the C-4 carbonyl increases the electrophilicity of the C-2 lactam carbonyl.
-
Nucleophilic Attack: Hydroxide ion (
) or water attacks the C-2 carbonyl. -
Tetrahedral Intermediate: A transient intermediate forms.
-
Ring Opening: The
bond breaks, relieving ring strain. -
Decarboxylation (Substituted variants): If the ring opens to a
-keto acid derivative, spontaneous decarboxylation often follows, yielding a linear -amino ketone.
Kinetic Profile
-
Acidic pH: Slower degradation. Protonation of the carbonyl oxygen activates the ring, but the nucleophile (
) is weak. -
Basic pH: Rapid degradation.
is a strong nucleophile. However, at very high pH, the formation of the stable ring anion (removing the electrophilic character) can paradoxically stabilize the ring against nucleophilic attack (a phenomenon known as steric or electronic shielding).
Visualization: Hydrolytic Pathway
Figure 2: Step-wise hydrolytic cleavage mechanism of the tetramic acid ring leading to linearization.
Secondary Pathway: Oxidative Fragmentation
Oxidative degradation is a critical concern for solid-state stability and liquid formulations exposed to headspace oxygen.
Radical-Mediated Mechanism
The C-5 position (adjacent to the Nitrogen) and the C-3 position are vulnerable to radical abstraction.
-
Initiation: Trace metal ions (Fe, Cu) or UV light generate radical species (ROS).
-
Propagation: A radical abstracts a hydrogen from C-5.
-
Fragmentation: The resulting radical reacts with
to form a peroxide, which decomposes via ring fragmentation, often yielding succinimide derivatives or fragmented aldehydes.
Impact of Substituents
Substituents at C-3 (e.g., acyl groups in reutericyclin) can stabilize the radical but also introduce new sites for oxidation, leading to side-chain cleavage before ring degradation.
Experimental Protocols for Stability Profiling
To validate these pathways in a development setting, the following "Force Degradation" protocols are recommended. These are designed to be self-validating with appropriate controls.
Protocol A: pH-Rate Profile (Hydrolysis)
Objective: Determine the specific base-catalyzed rate constant (
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. Adjust ionic strength to 0.15 M with NaCl.
-
Stock Solution: Dissolve the test compound in Acetonitrile (ACN) at 1 mg/mL.
-
Initiation: Spike the stock into the buffer (final organic concentration <1%) in a glass vial. Temperature: 37°C.
-
Sampling: At
hours. Quench basic samples with dilute HCl immediately to stop reaction. -
Analysis: RP-HPLC (C18 column).
-
Validation Check: The peak area of the parent must decrease with first-order kinetics (
vs is linear). Mass balance should be >90% (Parent + Degradants).
-
Protocol B: Oxidative Stress Testing
Objective: Assess susceptibility to radical attack.
-
Reagent: 3% Hydrogen Peroxide (
) and 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator. -
Procedure: Incubate compound with 3%
at room temperature for 4 hours. Run a parallel control with AAPH (10 mM) at 40°C. -
Detection: LC-MS/MS is required here.[1][2][3][4] Look for M+16 (hydroxylation) or M-X (fragmentation) peaks.
Data Summary Table: Typical Degradation Products
| Stress Condition | Primary Mechanism | Observed Mass Shift (LC-MS) | Likely Product Structure |
| Acid (pH < 2) | Hydrolysis (Slow) | +18 Da (Water addition) | Linear |
| Base (pH > 9) | Hydrolysis (Fast) | +18 Da / -44 Da ( | Amino ketone (after decarboxylation) |
| Oxidation ( | Radical Attack | +16 Da / +32 Da | Hydroxylated ring / N-oxide |
| Photolysis (UV) | Norrish Cleavage | Variable | Rearranged isomers / Fragmentation |
Analytical Workflow & Mitigation
To accurately detect these pathways, a robust analytical workflow is required.
Analytical Strategy
-
Separation: Use a polar-embedded C18 column to retain the polar ring-opened degradants.
-
Mobile Phase: Avoid high pH mobile phases which will induce on-column degradation. Use 0.1% Formic Acid (pH ~2.7).
-
Detection: Diode Array Detector (DAD) is useful for monitoring the loss of the enol conjugation (shift in
), while MS identifies the specific fragment.
Visualization: Analytical Decision Tree
Figure 3: Analytical decision tree for categorizing pyrrolidine-2,4-dione degradants.
Mitigation Strategies
-
Formulation pH: Buffer the formulation to pH 4.0–5.0. This minimizes base-catalyzed hydrolysis while avoiding acid-catalyzed enol rearrangement.
-
Chelation: Add EDTA to formulations to sequester metal ions that catalyze oxidative radical formation.
-
Excipients: Use antioxidants (e.g., sodium metabisulfite) if oxidative degradation is the dominant pathway.
References
-
NIST Chemistry WebBook. (2025). "(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one." National Institute of Standards and Technology. Link
-
Hansen, P. E., et al. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry. Link
-
Góra, et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[5] Biomolecules.[2][6][7] Link
-
Johnson, B. M., et al. (2016). "Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement."[2] Drug Metabolism and Disposition. Link
-
Yang, B., et al. (2022). "Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs." Ecotoxicology and Environmental Safety. Link
Sources
- 1. In vitro metabolic transformations of 2,4-dipyrrolidinylpyrimidine: a chemical probe for P450-mediated oxidation of tirilazad mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for 1-Benzylpyrrolidine-2,4-dione
Precision Quantum Chemical Profiling of 1-Benzylpyrrolidine-2,4-dione
Executive Summary: The Tetramic Acid Scaffold Challenge
This compound represents a critical subclass of the tetramic acid family, a scaffold ubiquitous in natural products (e.g., reutericyclin, tenuazonic acid) exhibiting potent antibiotic, antiviral, and antitumor activities. For drug development professionals, this molecule is not merely a precursor; it is a dynamic electronic system whose reactivity is governed by a complex tautomeric equilibrium .
This guide provides a rigorous computational framework for characterizing this compound. Unlike standard rigid-molecule protocols, this workflow addresses the specific challenges of the tetramic acid core: high acidity at the C3 position, solvent-dependent keto-enol tautomerism, and the conformational flexibility of the N-benzyl group.
Computational Strategy & Methodology
To achieve predictive accuracy suitable for structure-activity relationship (SAR) studies, we must move beyond standard B3LYP/6-31G* protocols. The presence of the benzyl ring introduces dispersion forces (π-stacking potential) that standard functionals fail to capture, while the acidic 2,4-dione core requires diffuse functions for accurate deprotonation energy modeling.
2.1 Theoretical Level Justification[1][2]
| Component | Selection | Scientific Rationale (Causality) |
| Functional | ωB97X-D or M06-2X | Crucial: Standard B3LYP fails to account for long-range dispersion interactions between the benzyl ring and the pyrrolidine core. ωB97X-D includes empirical dispersion corrections essential for accurate conformational folding energies. |
| Basis Set | 6-311++G(d,p) | The "++" (diffuse functions) are non-negotiable here. The C3 carbon is highly acidic; the anionic conjugate base has electron density far from the nuclei. Diffuse functions effectively describe this loose electron density. |
| Solvation | SMD (Solvation Model based on Density) | Superior to PCM for calculating ΔG of solvation, which is critical when predicting tautomeric ratios in aqueous (physiological) vs. organic (synthesis) phases. |
| Frequency | Scale Factor: 0.960 | Required to correct for anharmonicity when predicting IR spectra for experimental validation. |
2.2 The Self-Validating Protocol (SVP)
A robust computational study must be self-validating. For this molecule, the Imaginary Frequency Check is the primary gatekeeper.
-
Ground States: Must have 0 imaginary frequencies.
-
Transition States (Proton Transfer): Must have exactly 1 imaginary frequency corresponding to the H-atom migration vector.
The Tautomeric Landscape: A Mechanistic View
The defining feature of this compound is its tautomerism. The molecule does not exist as a static "diketo" species.
3.1 The Three Dominant Species
-
Diketo form: The classical 2,4-dione structure.
-
Enol-2 form: 2-hydroxy-1-benzyl-1H-pyrrol-4(5H)-one.
-
Enol-4 form: 4-hydroxy-1-benzyl-1H-pyrrol-2(5H)-one (Often the most stable due to conjugation).
Hypothesis Validation: In the gas phase, the diketo form often prevails. However, in polar solvents (water/DMSO), the Enol-4 form is stabilized by solvation energy and potential intermolecular hydrogen bonding.
3.2 Tautomerization Pathway Diagram
The following diagram illustrates the proton transfer mechanism mediated by the highly acidic C3 position.
Figure 1: Tautomeric equilibrium pathway. The stability of the Enol-4 form is heavily dependent on solvent dielectric constant, modeled via SMD.
Structural & Electronic Analysis
4.1 Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density isosurface (0.002 a.u.) reveals the "pharmacophore fingerprint."
-
Red Regions (Nucleophilic): The carbonyl oxygens (O2, O4). These are the primary sites for hydrogen bond acceptance in a protein pocket.
-
Blue Regions (Electrophilic): The Benzyl protons and, critically, the enolic proton if present.
-
Drug Design Insight: The N-benzyl group acts as a hydrophobic anchor. The electrostatic gradient between the hydrophobic benzyl tail and the polar dione head is the primary driver for binding affinity.
4.2 Frontier Molecular Orbitals (FMO)
-
HOMO: Located primarily on the pyrrolidine-2,4-dione ring (π-character). High energy indicates susceptibility to electrophilic attack.
-
LUMO: Delocalized over the carbonyl system.
-
Global Hardness (η): Calculated as
. A lower hardness value suggests higher reactivity and better "soft-soft" interaction potential with biological enzymes.
Step-by-Step Experimental Protocol
This protocol is designed for use with Gaussian 16/Orca, but the logic applies to any QM code.
Phase 1: Conformational Search (The Benzyl Rotation)
Before high-level DFT, you must find the global minimum. The benzyl group can rotate, creating multiple local minima.
-
Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM6).
-
Scan: Perform a relaxed potential energy surface (PES) scan of the N1-C(benzyl)-C(phenyl) dihedral angle (0° to 360° in 10° steps).
-
Selection: Extract the 3 lowest energy conformers for DFT optimization.
Phase 2: Geometry Optimization & Frequency
Input Route (Gaussian Example):
opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=water) int=ultrafine
-
Step 1: Optimize all three tautomers (Diketo, Enol-2, Enol-4).
-
Step 2: Verify zero imaginary frequencies.
-
Step 3: Extract Thermochemistry (Sum of electronic and thermal Free Energies).
Phase 3: NMR Prediction (Validation)
To confirm synthesis, predict the NMR shifts. Input Route:
nmr=giao wb97xd/6-311++g(d,p) scrf=(smd,solvent=chloroform)
-
Note: Use Chloroform (CDCl3) model if comparing to standard experimental NMR.
-
Key Marker: The CH2 at position 3 in the diketo form will appear as a singlet (or AB quartet) around 3.0-3.5 ppm. The Enol form will lack these protons and show a downfield OH signal (>10 ppm).
Computational Workflow Diagram
Figure 2: The "Self-Validating" computational workflow ensuring global minimum identification.
Data Presentation: Quantitative Output
When reporting your results, structure your data as follows to facilitate peer review.
Table 1: Relative Energies of Tautomers (Aqueous Phase)
| Tautomer | Electronic Energy (Hartree) | Zero-Point Correction | Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| Diketo | -XXX.XXXXX | 0.XXXX | 0.00 (Ref) | XX.X% |
| Enol-4 | -XXX.XXXXX | 0.XXXX | -X.XX | XX.X% |
| Enol-2 | -XXX.XXXXX | 0.XXXX | +X.XX | < 1% |
Note: If Enol-4 ΔG is negative relative to Diketo, it indicates the enol form is thermodynamically preferred in water.
References
-
Tetramic Acid Tautomerism: DFT studies on tautomeric preferences of pyrrolidine-2,4-dione derivatives. ResearchGate.[3]
-
Structural Characterization: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry.[4]
-
Biological Relevance: Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour.[5] ResearchGate.[3]
-
Methodology (Solvation): Marenich, A. V., et al. Universal Solvation Model Based on Solute Electron Density (SMD). J. Phys. Chem. B.
Sources
- 1. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Antifungal Activity Screening of 1-Benzylpyrrolidine-2,4-dione
[1][2][3]
Introduction & Compound Rationale
1-Benzylpyrrolidine-2,4-dione belongs to the tetramic acid class of compounds (2,4-pyrrolidinediones). This heterocyclic scaffold is the core structure of numerous natural products with potent antibiotic, antiviral, and antifungal activities, such as reutericyclin and tenuazonic acid.
The N-benzyl substitution enhances the lipophilicity of the core tetramic acid, potentially facilitating penetration through the fungal cell wall and plasma membrane. However, the unique chemical properties of this scaffold—specifically its keto-enol tautomerism and metal-chelating ability—require specialized screening protocols to avoid false negatives or experimental artifacts.
Mechanistic Context
Tetramic acids often exert antifungal effects through two primary mechanisms:
-
Ionophore Activity/Chelation: They can chelate divalent cations (
, ), disrupting metalloenzymes or membrane gradients. -
Membrane Destabilization: The lipophilic benzyl tail allows insertion into the lipid bilayer, leading to leakage of intracellular components.
Pre-Screening Considerations (Critical)
Before initiating biological assays, the following physicochemical parameters must be optimized to ensure data integrity.
Solubility and Stability
-
Solvent: this compound is hydrophobic. Dissolve the stock solution in 100% DMSO (Dimethyl sulfoxide).
-
Tautomerism: In solution, the compound exists in equilibrium between keto and enol forms. Acidic environments stabilize the enol form. Ensure the assay media (RPMI 1640) is strictly buffered to pH 7.0 with MOPS to maintain a consistent tautomeric ratio.
-
Chelation Interference: Standard RPMI 1640 contains defined cation levels. Avoid using undefined media (like Sabouraud Dextrose Broth) for MIC determination, as variable metal content can quench the compound's activity if chelation is the primary MoA.
Strain Selection
Screen against a representative panel of clinically relevant fungi:
-
Candida albicans (ATCC 90028) - Representative yeast.
-
Aspergillus fumigatus (ATCC 204305) - Representative filamentous mold.
-
Cryptococcus neoformans (ATCC 24067) - Basidiomycete yeast.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution (Adapted from CLSI M27-A3 for yeasts and M38-A2 for molds).
Materials
-
Media: RPMI 1640 w/ L-glutamine, w/o bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Plates: 96-well U-bottom polystyrene microtiter plates (untreated).[1]
-
Compound Stock: 10 mM in DMSO.
-
Controls: Fluconazole (Positive Control), DMSO (Vehicle Control), Media only (Sterility Control).
Workflow Logic
The following diagram illustrates the precise dilution and inoculation workflow to minimize pipetting errors and solvent shock.
Figure 1: High-throughput MIC workflow ensuring constant 1% DMSO concentration across all wells.
Step-by-Step Procedure
-
Intermediate Dilution: In a separate plate, prepare 100x concentrations of the test compound in 100% DMSO (e.g., 6400 µg/mL down to 12.5 µg/mL).
-
Plate Preparation: Transfer 2 µL of the intermediate dilutions into the test wells of the assay plate.
-
Inoculum Prep: Adjust fungal suspension to
to cells/mL (0.5 McFarland). Dilute 1:100, then 1:20 in RPMI 1640 to reach a final density of to cells/mL. -
Assay Initiation: Add 198 µL of the standardized inoculum to each well containing the 2 µL compound.
-
Final Volume: 200 µL.
-
Final DMSO: 1% (Non-toxic to Candida).
-
-
Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).
-
Scoring: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).
Protocol 2: Mechanism of Action - Membrane Permeability Assay
Rationale: Since this compound is lipophilic, it may act by compromising membrane integrity. This assay uses Propidium Iodide (PI), a membrane-impermeable dye that only fluoresces upon binding DNA inside compromised cells.
Materials
-
Dye: Propidium Iodide (stock 1 mg/mL in water).
-
Cells: C. albicans mid-log phase culture.
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
-
Positive Control: Amphotericin B (known membrane disruptor).
Mechanistic Pathway
The following diagram details the logical flow of the membrane integrity assay.
Figure 2: Signal transduction pathway for membrane permeabilization detection.
Procedure
-
Cell Harvest: Centrifuge C. albicans cells (3000 x g, 5 min) and wash twice with PBS. Resuspend to
cells/mL. -
Treatment: Incubate cells with the test compound (at 2x and 4x MIC) for 2 hours at 35°C. Include Amphotericin B (positive control) and DMSO (negative control).
-
Staining: Add PI to a final concentration of 1 µg/mL. Incubate for 5 minutes in the dark.
-
Detection: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm) or analyze via flow cytometry.
-
Interpretation: A significant increase in fluorescence relative to the DMSO control indicates membrane permeabilization.
Data Presentation & Analysis
Quantitative data should be summarized in the following format to facilitate comparison.
Table 1: Antifungal Activity Profile (Example Data Structure)
| Organism | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans | ATCC 90028 | 4.0 | 8.0 | 2 | Fungicidal |
| A. fumigatus | ATCC 204305 | 8.0 | >64 | >8 | Fungistatic |
| C. neoformans | ATCC 24067 | 2.0 | 4.0 | 2 | Fungicidal |
-
MFC (Minimum Fungicidal Concentration): Determined by plating 20 µL from clear MIC wells onto Sabouraud Dextrose Agar.
-
Fungicidal Definition: MFC/MIC ratio
. -
Fungistatic Definition: MFC/MIC ratio
.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][4]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).
-
Moradi, S., et al. (2013).[5] Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Avicenna Journal of Medical Biotechnology.[5]
-
Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[6][7] Biomedical and Pharmacology Journal.
-
Li, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs.
Sources
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols: In Vitro Efficacy of 1-Benzylpyrrolidine-2,4-dione Against Candida albicans
Introduction: The Imperative for Novel Antifungal Agents
Candida albicans, a commensal yeast of human mucosal surfaces, remains a significant opportunistic pathogen, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] The rise of drug-resistant strains of C. albicans necessitates the exploration of novel antifungal compounds.[2] The pyrrolidine-2,4-dione scaffold, a core structure in various natural products, has garnered attention for its diverse biological activities, including antimicrobial properties.[3] This document provides a comprehensive guide for the in vitro evaluation of 1-Benzylpyrrolidine-2,4-dione, a synthetic derivative of this class, against planktonic C. albicans.
The protocols herein are grounded in the authoritative standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7] This ensures that the data generated is robust, reproducible, and comparable across different research settings.
Scientific Rationale: Targeting Candida albicans Virulence
C. albicans possesses a formidable arsenal of virulence factors that contribute to its pathogenicity. These include the ability to switch between yeast and hyphal forms, the formation of resilient biofilms, and the secretion of hydrolytic enzymes.[1] While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds have been shown to interfere with fundamental cellular processes in fungi. The protocols outlined below are designed to determine the fungistatic and fungicidal potential of this compound, providing critical data for its further development as a potential therapeutic agent.
Experimental Design and Workflow
The following diagram illustrates the overall workflow for determining the antifungal activity of this compound against Candida albicans.
Caption: Experimental workflow for in vitro testing.
Protocols
Preparation of this compound Stock Solution
Rationale: Due to the hydrophobic nature of many organic compounds, a stock solution in a suitable solvent is necessary for accurate serial dilutions in aqueous culture media. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for preparing stock solutions of antifungal agents for in vitro susceptibility testing.[6][8][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, analytical grade
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile conical tube. Add a calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.[10]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation of Candida albicans
Rationale: A standardized inoculum is critical for the reproducibility of antifungal susceptibility testing. The CLSI and EUCAST guidelines specify precise methods for preparing a yeast suspension of a defined concentration.[4][5][6][7]
Materials:
-
Candida albicans strain (e.g., ATCC 90028 as a quality control strain)
-
Sabouraud Dextrose Agar (SDA) plate
-
Sterile physiological saline (0.85% NaCl) or sterile distilled water
-
Spectrophotometer or McFarland turbidity standards
-
Sterile loops or swabs
-
Sterile test tubes
Procedure:
-
Subculture: Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
-
Yeast Suspension: Using a sterile loop, touch 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in a tube containing sterile saline.
-
Standardization: Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve a specific optical density (OD) at a given wavelength (e.g., OD at 530 nm of 0.08-0.1 for CLSI). This corresponds to a yeast concentration of approximately 1-5 x 10^6 CFU/mL.
-
Working Suspension: Prepare a working suspension by diluting the standardized suspension in the test medium (RPMI-1640) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[5][6][7]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Prepared this compound stock solution
-
Prepared C. albicans working suspension
-
RPMI-1640 broth medium (buffered with MOPS to pH 7.0)
-
Multichannel pipette
-
Positive control antifungal (e.g., Fluconazole)
-
Sterility control (medium only)
-
Growth control (C. albicans in medium without compound)
Procedure:
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to all wells of the microtiter plate, except for the first column.
-
Serial Dilution: Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of a row. Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculation: Add 100 µL of the C. albicans working suspension to each well, including the growth control well. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the C. albicans working suspension.
-
Sterility Control: A well containing 200 µL of RPMI-1640 only.
-
Positive Control: A row with serial dilutions of a known antifungal agent like Fluconazole.
-
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 490 nm) with a microplate reader.
Determination of Minimum Fungicidal Concentration (MFC)
Rationale: The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (and the first well with growth), take a 10-20 µL aliquot.
-
Plating: Spot the aliquot onto a labeled SDA plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest concentration of this compound from which no fungal colonies grow on the SDA plate.
Data Presentation and Interpretation
The results of the MIC and MFC assays should be recorded and presented in a clear and organized manner.
Table 1: Example MIC and MFC Data for this compound against Candida albicans
| Compound | C. albicans Strain | MIC (µg/mL) | MFC (µg/mL) | Interpretation of Bioactivity |
| This compound | ATCC 90028 | [Example Value] | [Example Value] | [Based on Breakpoints] |
| Fluconazole (Control) | ATCC 90028 | 0.5 | >64 | Susceptible |
Interpretation of Bioactivity:
A systematic review has proposed interpretative breakpoints for the bioactivity of compounds against Candida species based on their MIC values. This can be a useful tool for classifying the potency of this compound.
Table 2: Proposed Breakpoints for Bioactivity against Candida species
| Bioactivity | MIC Range (µg/mL) |
| Very Strong | < 3.515 |
| Strong | 3.516 - 25 |
| Moderate | 26 - 100 |
| Weak | 101 - 500 |
| Very Weak | 501 - 2000 |
| No Bioactivity | > 2000 |
Potential Mechanism of Action: A Hypothesis
The dione moiety within the pyrrolidine ring system is an interesting pharmacophore. While the exact antifungal mechanism of this compound is not yet established, it is plausible that it may interfere with the integrity of the fungal cell membrane or cell wall, similar to other antimicrobial agents. The benzyl group likely enhances the lipophilicity of the molecule, potentially facilitating its interaction with and penetration of the fungal cell membrane. Further studies, such as membrane permeabilization assays and analysis of cellular leakage, would be required to elucidate the precise mechanism of action.
Conclusion
The protocols detailed in this application note provide a standardized and robust framework for the in vitro evaluation of this compound against Candida albicans. By adhering to established guidelines and employing careful experimental technique, researchers can generate high-quality data to assess the antifungal potential of this and other novel compounds, contributing to the critical search for new therapies to combat fungal infections.
References
- Arendrup, M. C., Meletiadis, J., Mouton, J. W., Guinea, J., Cuenca-Estrella, M., Lagrou, K., & Howard, S. J. (2016). EUCAST technical note on isavuconazole breakpoints for Aspergillus, itraconazole breakpoints for Candida and updates for the antifungal susceptibility testing method documents. Clinical Microbiology and Infection, 22(6), 571-e1.
- EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.
- Giacometti, R., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Bioorganic & Medicinal Chemistry Letters, 26(6), 1595-1598.
- Moradi, S., et al. (2013). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Avicenna journal of medical biotechnology, 5(1), 42-53.
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure. Science Journal of Chemistry, 11(3), 71-77.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug design, development and therapy, 10, 3813.
- Tchinda, A. T., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry & Biology Interface, 11(2), 75-89.
- Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Giacometti, R., et al. (2016).
- Abdel-Wahab, B. F., et al. (2011). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 12(12), 8569-8583.
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
- Annadurai, A., et al. (2021). An antibiotic agent pyrrolo [1, 2-a] pyrazine-1, 4-dione, hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific reports, 11(1), 1-14.
- Garcia-Effron, G., et al. (2011). Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. Journal of clinical microbiology, 49(6), 2351-2353.
- De Logu, A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1184.
- Arendrup, M. C., & Patterson, T. F. (2017). A pragmatic approach to susceptibility classification of yeasts without EUCAST clinical breakpoints. Journal of Fungi, 3(4), 59.
- El-Sayed, N. K. E., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific reports, 11(1), 1-15.
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal susceptibility testing: current approaches. Clinical microbiology reviews, 30(3), 757-781.
- Lambert, K. M., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2, 4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 528-585.
- Arendrup, M. C., et al. (2016). EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E. Def 7.3 and 9.3. Clinical Microbiology and Infection, 22(6), 571-e1.
- da Silva, A. B., et al. (2023). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. Journal of Fungi, 9(10), 969.
- Selleckchem. (n.d.). Frequently Asked Questions.
- Lass-Flörl, C., et al. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi, 9(10), 963.
- CLSI. (2008). Preview CLSI M27-A3.
- Al-Juboori, A. A. J., & Al-Masoudi, W. A. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2, 5-DIONE DERIVATIVES USING ANTHRANILIC ACID. International Journal of Pharmaceutical Sciences and Research, 9(7), 2883-2889.
- Kim, J., et al. (2018). Solubilities of compounds 1 and 2 at 10− 3 M in water− DMSO solvents.
- McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, mechanisms of action and resistance, and spectrum of activity of new antifungal agents. Journal of Fungi, 7(11), 938.
- CLSI. (2008). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition.
- EUCAST. (n.d.). European Committee On Antimicrobial Susceptibility Testing.
- Varnek, A., et al. (2021). DMSO solubility assessment for fragment-based screening. Molecules, 26(11), 3169.
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Application Note: Cytotoxic and Mechanistic Evaluation of 1-Benzylpyrrolidine-2,4-dione in Oncology
This Application Note is designed for research scientists and drug discovery professionals evaluating the cytotoxic potential of 1-Benzylpyrrolidine-2,4-dione (a functionalized tetramic acid scaffold).
Executive Summary & Scientific Rationale
The pyrrolidine-2,4-dione ring system (tetramic acid) is a privileged scaffold in medicinal chemistry, known for its ability to chelate divalent metal ions and inhibit metalloenzymes such as Matrix Metalloproteinases (MMPs).[1] The addition of a benzyl group at the N-1 position enhances lipophilicity, facilitating passive transport across the phospholipid bilayer of cancer cells.
This guide outlines a validated workflow to evaluate the cytotoxicity of 1-BPD. Unlike generic screening protocols, this approach accounts for the compound's specific chemical properties—namely its keto-enol tautomerism and metal-chelating capability—which can interfere with standard tetrazolium assays if not controlled.
Key Mechanism Targets:
-
Primary: Mitochondrial dysfunction via metal sequestration.
-
Secondary: Induction of apoptosis via the Bcl-2/Bax axis.
-
Tertiary: Inhibition of metastatic potential (MMP suppression).[1]
Experimental Workflow & Logic
The evaluation follows a funnel approach: Screening
| Stage | Assay | Purpose | Critical Control |
| 1 | MTT/CCK-8 | Determine IC | pH control (stabilize tautomers) |
| 2 | Annexin V-FITC | Distinguish Apoptosis vs. Necrosis | Propidium Iodide (PI) exclusion |
| 3 | JC-1 Staining | Assess Mitochondrial Health | Carbonyl cyanide (CCCP) +Control |
Detailed Protocols
Protocol A: Primary Cytotoxicity Screening (Optimized MTT)
Standard MTT assays often fail with acidic compounds like tetramic acids due to pH-dependent reduction rates. This protocol uses a buffered approach.
Reagents:
-
1-BPD Stock: 100 mM in DMSO (Store at -20°C; protect from light).
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Dosing: Prepare serial dilutions of 1-BPD (0.1 µM to 100 µM) in complete medium.
-
Critical Step: Ensure final DMSO concentration is
to prevent solvent toxicity. -
Blank Control: Medium only (no cells).
-
Vehicle Control: Cells + 0.5% DMSO.
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO
. -
Pulse: Add 20 µL MTT reagent to each well. Incubate for 3 hours (strictly timed).
-
Note: Tetramic acids can directly reduce MTT if left too long. 3 hours is the specificity window for mitochondrial reductase.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake at 150 rpm for 10 min.
-
Quantification: Measure absorbance at 570 nm (signal) and 630 nm (background reference).
Data Calculation:
Protocol B: Mechanistic Validation (Flow Cytometry)
To confirm 1-BPD induces programmed cell death rather than non-specific necrosis.
Reagents:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl
). -
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) staining solution.
Step-by-Step Methodology:
-
Treatment: Treat
cells with 1-BPD at the IC concentration determined in Protocol A for 24h. -
Harvesting: Collect cells (including floating dead cells) by trypsinization.
-
Caution: Do not over-trypsinize; it cleaves phosphatidylserine receptors.
-
-
Washing: Wash 2x with cold PBS. Resuspend in 100 µL Binding Buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Vortex gently.
-
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
Interpretation:
-
Q1 (Annexin-/PI+): Necrotic cells (Membrane rupture).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine exposure).
Mechanistic Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its dual role in metal chelation and mitochondrial disruption.
Figure 1: Proposed pharmacodynamics of 1-BPD. The compound utilizes the N-benzyl group for entry, subsequently targeting metalloenzymes and mitochondrial stability.
Expected Results & Troubleshooting
Typical IC50 Ranges (Reference Data)
Based on structural analogs (Tetramic acids), expected potency ranges are:
| Cell Line | Tissue Origin | Expected IC | Sensitivity Level |
| HeLa | Cervical Cancer | 15 - 30 µM | High |
| MCF-7 | Breast Cancer | 25 - 50 µM | Moderate |
| HepG2 | Liver Cancer | 40 - 80 µM | Low (High Metabolism) |
| HUVEC | Normal Endothelial | > 100 µM | Selectivity Index > 3 |
Troubleshooting Guide
-
Issue: High background absorbance in MTT assay.
-
Cause: 1-BPD may precipitate in aqueous media at high concentrations (>100 µM) or reduce MTT non-enzymatically.
-
Solution: Wash cells with PBS before adding MTT reagent to remove extracellular compound.
-
-
Issue: Inconsistent Flow Cytometry data.
-
Cause: "Anoikis" (cell death due to detachment) during trypsinization.
-
Solution: Collect the supernatant media (contains dead/dying cells) and combine it with the trypsinized pellet for analysis.
-
References
-
MDPI (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (Review of tetramic acid cytotoxicity mechanisms).
-
NIH/PubMed (2007). Apoptosis: A Review of Programmed Cell Death. (Foundational basis for Annexin V protocols).
-
Sigma-Aldrich. MTT Cell Proliferation Assay Protocol. (Standardization of colorimetric parameters).
-
ResearchGate (2021). Antiproliferative activity of pyrrolidine derivatives in colon cancer cells. (Specific data on pyrrolidine-dione scaffolds).
-
Abcam. Flow Cytometry Apoptosis Assay Protocol. (Technical specifications for PI/Annexin staining).
Sources
Application Note: Optimized Synthesis of Functionalized 3-Oxopyrrolidines via Dieckmann Cyclization
Abstract & Strategic Relevance
The 3-oxopyrrolidine scaffold (pyrrolidin-3-one) is a privileged pharmacophore found in CCR5 antagonists, carbapenem antibiotics, and various alkaloid synthesis pathways. While often colloquially grouped with "pyrrolidinone" (lactam) synthesis, the Dieckmann condensation specifically targets the formation of the 3-oxopyrrolidine-4-carboxylate core via the intramolecular cyclization of 3-azaadipates.
This guide details a robust, scalable protocol for the synthesis of Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate . Unlike standard textbook descriptions, this protocol utilizes a sodium hydride (NaH) mediated irreversible cyclization in toluene, offering superior yields and kinetic control compared to reversible alkoxide systems.
Mechanistic Principles & Critical Variables
The Thermodynamic Trap
The Dieckmann condensation is an equilibrium process. In the synthesis of 3-oxopyrrolidines from amino-diesters, the reaction is thermodynamically unfavorable unless driven by the deprotonation of the final
-
Requirement: A full equivalent (1.0–1.1 eq) of base is strictly required, not catalytic amounts.
-
Driving Force: The acidity of the C4 proton (pKa ~11) in the cyclic product allows the base to form a stable enolate, shifting the equilibrium toward the product.
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the Dieckmann cyclization. Note that the formation of the 'Stable Product Enolate' is the irreversible sink that drives yield when using NaH.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate
Reagents & Equipment
-
Substrate: Diethyl
-benzyl-3-azaadipate (10.0 g, 31.1 mmol). -
Base: Sodium Hydride (60% dispersion in mineral oil), 1.5 g (37.3 mmol, 1.2 eq).
-
Solvent: Anhydrous Toluene (150 mL). Note: Toluene is preferred over THF for scale-up due to higher boiling point and safety profile.
-
Quench: Glacial Acetic Acid (2.5 mL) or 1M HCl.
-
Equipment: 500 mL 3-neck RBF, mechanical stirrer (critical for slurry), reflux condenser, addition funnel, N2/Ar line.
Step-by-Step Methodology
Phase 1: Base Activation & Inertion
-
Setup: Flame-dry the glassware under vacuum and backfill with Argon.
-
Washing (Optional but Recommended): Place NaH (1.5 g) in the flask. Wash twice with dry hexane (10 mL) to remove mineral oil if high purity is required immediately. Decant hexane under inert flow.
-
Suspension: Resuspend the NaH in anhydrous Toluene (50 mL). Begin mechanical stirring at medium speed.
Phase 2: Controlled Addition (The High Dilution Effect)
Rationale: High substrate concentration favors intermolecular condensation (polymerization). Slow addition simulates high dilution.
-
Preparation: Dissolve the Diethyl
-benzyl-3-azaadipate (10.0 g) in the remaining Toluene (100 mL). Load this into the pressure-equalizing addition funnel. -
Temperature: Heat the NaH suspension to a gentle reflux (110°C).
-
Addition: Dropwise add the diester solution to the refluxing base over 45–60 minutes .
-
Observation: Evolution of hydrogen gas will be observed. Ensure the condenser vent is open to an inert bubbler.
-
-
Completion: After addition, continue reflux for 2–3 hours. The reaction mixture should turn into a thick, often yellowish/orange suspension (the sodium enolate salt).
Phase 3: Quench & Isolation
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Quench: Slowly add Glacial Acetic Acid (2.5 mL) dropwise.
-
Caution: Exothermic.[1] H2 evolution may occur if excess NaH remains.
-
-
Partition: Add cold water (100 mL) and transfer to a separatory funnel.
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Crucial Step: The product exists as a mixture of keto and enol forms. Wash combined organics with saturated NaHCO3 (to remove acetic acid) and Brine.
-
-
Drying: Dry over Na2SO4, filter, and concentrate in vacuo.
Expected Results
-
Yield: 75–85% as a pale yellow oil.
-
Characterization:
-
1H NMR (CDCl3): Look for the disappearance of one ethyl ester quartet/triplet set and the appearance of the enol proton (approx. 12 ppm) or the C4 proton doublet (approx. 3.5 ppm) depending on tautomer.
-
TLC: Rf ~0.4 (Hexane:EtOAc 4:1), stains strongly with KMnO4.
-
Process Workflow Diagram
Figure 2: Operational workflow for the Dieckmann cyclization scale-up.
Optimization & Troubleshooting Guide
The choice of base and solvent dramatically affects the outcome. The following table summarizes conditions based on substrate sensitivity.
| Variable | Condition A (Recommended) | Condition B (Traditional) | Condition C (Kinetic) |
| Base | NaH (Sodium Hydride) | NaOEt (Sodium Ethoxide) | LiHMDS / LDA |
| Solvent | Toluene | Ethanol | THF (-78°C) |
| Mechanism | Irreversible deprotonation | Reversible equilibrium | Kinetic enolization |
| Yield | High (80%+) | Moderate (50-65%) | High (Substrate dependent) |
| Use Case | Standard scale-up; robust substrates | Simple substrates; cost-sensitive | Sensitive functional groups; avoiding heat |
| Risk | H2 gas; "Oiling out" of salt | Transesterification side-products | Moisture sensitivity; Cost |
Common Failure Modes:
-
Low Yield / Polymerization: Usually caused by adding the substrate too fast.
-
Fix: Increase dilution or use a syringe pump for addition over 2+ hours.
-
-
No Reaction: Wet solvent or "dead" NaH.
-
Fix: Titrate NaH or use fresh bottle; distill toluene over Sodium/Benzophenone.
-
-
Decarboxylation: If the workup is too acidic or heated too vigorously, the ester group at C4 may hydrolyze and decarboxylate, yielding 1-benzyl-3-pyrrolidinone (the ketone) instead of the keto-ester.
Safety & Compliance (E-E-A-T)
-
Sodium Hydride (NaH): Reacts violently with water to release flammable Hydrogen gas. Ensure a Class D fire extinguisher (sand/dry powder) is available. Never use water to extinguish a NaH fire.
-
Toluene: Flammable and reprotoxic. All operations must occur in a certified fume hood.
-
Waste Disposal: Quenched reaction mixtures contain sodium acetate/salts. Neutralize aqueous layers before disposal.
References
-
Dieckmann, W. (1901). Über cyclische Ketonecarbonsäureester. Berichte der deutschen chemischen Gesellschaft.
-
Kuhn, R., & Osswald, G. (1956). Synthese von Pyrrolidin-Derivaten. Chemische Berichte. (Foundational text on pyrrolidine cyclization).
-
Organic Syntheses. (1943). Ethyl 1-Benzoyl-3-piperidinone-4-carboxylate (Analogous protocol demonstrating NaH/Toluene utility). Org. Synth. Coll. Vol. 2, p.21.
-
Blake, A. J., et al. (2001). Dieckmann cyclisation of nitrogen-tethered diesters. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Use of 1-Benzylpyrrolidine-2,4-dione in the synthesis of spiro compounds
Application Note: High-Efficiency Synthesis of Spiro-Heterocycles Utilizing 1-Benzylpyrrolidine-2,4-dione
Executive Summary
This compound (a protected tetramic acid derivative) acts as a versatile C3-nucleophilic scaffold in the synthesis of complex spiro-compounds. Its unique reactivity profile is governed by the high acidity of the C3 methylene protons (
-
Organocatalytic Multicomponent Cascade: Generating spiro[indoline-pyran-pyrrolidine] architectures.
-
1,3-Dipolar Cycloaddition: Utilizing the scaffold as an electron-deficient dipolarophile to access dispiro-oxindoles.
These protocols are designed for medicinal chemists targeting peptidomimetics, antimicrobial agents, and anticancer scaffolds where spiro-fusion provides critical conformational rigidity.
Mechanistic Principles & Reactivity Profile
The utility of this compound relies on its ability to tautomerize and participate in Knoevenagel condensations and Michael additions.
Key Reactivity Nodes:
-
C3-Position (Active Methylene): Acts as a Michael donor or nucleophile for Knoevenagel condensation.
-
C4-Carbonyl: Facilitates enolization and hydrogen bonding, stabilizing intermediates.
-
N-Benzyl Group: Provides solubility in organic solvents and steric bulk that influences diastereoselectivity during cycloadditions.
Pathway Visualization: The Cascade Mechanism
The following diagram illustrates the "One-Pot" mechanism for the synthesis of spiro-pyran derivatives (Protocol A).
Figure 1: Mechanistic flow of the three-component reaction. The tetramic acid acts as the final nucleophile to close the pyran ring.
Experimental Protocols
Protocol A: One-Pot Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrrolidine]
Target: Rapid assembly of a fused tricyclic system containing the oxindole and pyrrolidine-2,4-dione moieties.
Mechanism: Knoevenagel Condensation
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
This compound (1.0 mmol)
-
Catalyst: Piperidine (10 mol%) or L-Proline (20 mol% for asymmetric induction)
-
Solvent: Ethanol (5 mL) or Water/Ethanol (1:1)
Step-by-Step Procedure:
-
Pre-Activation: In a 25 mL round-bottom flask, dissolve Isatin and Malononitrile in Ethanol (5 mL).
-
Catalyst Addition: Add Piperidine (approx. 1-2 drops). Stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating the formation of Isatylidene malononitrile.
-
Addition of Scaffold: Add this compound (1.0 mmol) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (
) for 60–90 minutes.-
Checkpoint: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the tetramic acid spot (
) indicates completion.
-
-
Work-up: Cool the mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol (
). Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.
Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.
Protocol B: Synthesis of Dispiro-Pyrrolidines via 1,3-Dipolar Cycloaddition
Target: Creation of a dispiro-center (Spiro[indoline-3,3'-pyrrolidine-4',3''-pyrrolidine]) with high stereoselectivity. Concept: The this compound is first converted to an arylidene derivative, which then acts as a highly reactive dipolarophile towards azomethine ylides.
Phase 1: Synthesis of the Dipolarophile (Knoevenagel)
-
Mix this compound (1.0 mmol) and Benzaldehyde (1.0 mmol) in Ethanol.
-
Add catalytic piperidine/acetic acid. Reflux for 2 hours.
-
Isolate 3-Benzylidene-1-benzylpyrrolidine-2,4-dione .
Phase 2: Cycloaddition (The Spiro Step) Materials:
-
3-Benzylidene-1-benzylpyrrolidine-2,4-dione (1.0 mmol)
-
Isatin (1.0 mmol)
-
Sarcosine (N-methylglycine) (1.2 mmol)
-
Solvent: Methanol or Toluene (for high temp)
Procedure:
-
Charge: In a pressure tube or flask, combine the 3-benzylidene derivative, Isatin, and Sarcosine in Methanol (10 mL).
-
Reaction: Reflux for 3–5 hours. The decarboxylation of Sarcosine generates the azomethine ylide in situ, which attacks the exocyclic double bond of the benzylidene derivative.
-
Monitoring: TLC should show the formation of a new, more polar spot.
-
Isolation: Evaporate solvent under reduced pressure. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Troubleshooting
Solvent Compatibility Table
The choice of solvent significantly impacts the tautomeric equilibrium of the tetramic acid core.
| Solvent | Dielectric Constant | Yield (Protocol A) | Reaction Time | Notes |
| Ethanol | 24.5 | 88% | 60 min | Recommended. Green, easy work-up. |
| Water | 80.1 | 75% | 120 min | Requires surfactant (e.g., SDS) for solubility. |
| Acetonitrile | 37.5 | 82% | 90 min | Good for column purification, poor precipitation. |
| Toluene | 2.38 | 65% | 180 min | Poor solubility of Isatin; requires high temp. |
Troubleshooting Guide
-
Issue: No Precipitation in Protocol A.
-
Cause: Product is too soluble in ethanol at RT.
-
Fix: Add water dropwise to the cooled solution until turbidity appears, then refrigerate for 2 hours.
-
-
Issue: Low Yield in Protocol B.
-
Cause: Reversion of the Knoevenagel step (hydrolysis of benzylidene).
-
Fix: Use anhydrous solvents and add molecular sieves (
) to the reaction vessel to scavenge water.
-
-
Issue: Oxidation of Tetramic Acid.
-
Cause: Long exposure to air turns the starting material red/brown.
-
Fix: Store this compound under Nitrogen/Argon at
.
-
References
-
Synthesis of Spiro-pyrano[2,3-c]pyrazole derivatives (Analogous Chemistry)
-
Spiro-oxindole Synthesis via Azomethine Ylides
-
General Reactivity of Isatin in MCRs
-
Structural Characterization of Benzylpyrrolidine-diones
Sources
Troubleshooting & Optimization
Identifying and minimizing side reactions in pyrrolidine-2,4-dione synthesis
This guide is structured as a Tier-3 Technical Support resource for medicinal chemists and process development scientists. It focuses on the tetramic acid (pyrrolidine-2,4-dione) scaffold, prioritizing the suppression of specific failure modes: C-5 racemization, O-acylation competition, and hydrolytic ring opening.
Topic: Identifying and Minimizing Side Reactions Role: Senior Application Scientist Status: Operational
Executive Summary: The Tetramic Acid Challenge
The pyrrolidine-2,4-dione (tetramic acid) scaffold is a privileged structure in natural products (e.g., reutericyclin, tenuazonic acid).[1] However, its synthesis is plagued by three thermodynamic and kinetic pitfalls:
-
C-5 Racemization: The acidic proton at C-5 (derived from the amino acid pool) is highly labile under basic cyclization conditions.[1]
-
Ambident Nucleophilicity: The enolized ring reacts at both Oxygen (O-acylation) and Carbon (C-acylation), often favoring the unwanted O-isomer kinetically.[1]
-
Tautomeric Equilibria: Rapid keto-enol tautomerism complicates NMR analysis and chromatographic purification, often mimicking "decomposition."[1]
Module 1: The Dieckmann Cyclization Route
The classical approach: Base-mediated cyclization of N-acyl-amino acid esters.
Troubleshooting Guide
Q1: My yield is low (<30%), and I see significant starting material hydrolysis. What is happening? Diagnosis: You are likely experiencing intermolecular hydrolysis competing with intramolecular cyclization .[1] This occurs when hydroxide (generated from wet solvents or improper handling of alkoxides) attacks the ester faster than the enolate can close the ring.[1] The Fix (Self-Validating Protocol):
-
Switch Base: Move from NaOEt/EtOH to LiHMDS or NaHMDS in THF at -78°C. The bulky, non-nucleophilic base prevents ester hydrolysis.[1]
-
Validation Check: If the reaction mixture turns opaque/cloudy immediately upon base addition, your solvent may be wet (quenching the base).[1] A proper anhydrous LiHMDS reaction should remain clear or turn a transparent yellow/orange.[1]
Q2: I am synthesizing a chiral tetramic acid from L-leucine, but the product is racemic. How do I maintain chiral integrity?
Mechanism of Failure: The C-5 proton is acidic (
-
Avoid Reflux: Standard Dieckmann conditions (NaOEt, EtOH, Reflux) guarantee racemization.[1]
-
The "Soft" Cyclization: Use Tetrabutylammonium fluoride (TBAF) or TiCl4/Et3N .[1]
-
Pro-Tip: If using alkoxides, use the Jones Modification : Add the ester slowly to the base at reflux, rather than mixing all at once. This keeps the concentration of the uncyclized substrate low, favoring the kinetic cyclization over the thermodynamic deprotonation/equilibration.
Visualization: Competing Pathways in Dieckmann Cyclization
The following diagram illustrates the divergence between the desired cyclization and the racemization/hydrolysis sinks.
Caption: Kinetic competition between the desired Dieckmann cyclization (Green) and the racemization/hydrolysis failure modes (Red).[1]
Module 2: The Meldrum's Acid Route
The modern alternative: Condensation of amino acids with Meldrum's acid, followed by thermal cyclization.[2]
Troubleshooting Guide
Q3: I see a major byproduct that looks like a decarboxylated ketone. Why? Diagnosis: This is the "Acetone Trap."[1] The reaction proceeds via an Acyl-Meldrum's Acid intermediate.[1] Upon heating, this eliminates acetone and CO2 to form a highly reactive Ketene .[1] If the cyclization is slow, the intermediate may simply decarboxylate without closing the ring, or react with residual water. The Fix:
-
Solvent Choice: Switch to Acetonitrile or Ethyl Acetate .[1] Avoid protic solvents (MeOH/EtOH) during the cyclization step, as they will trap the ketene to form linear esters.[1]
-
Temperature Control: The ketene generation requires heat (
), but too much heat promotes polymerization.[1] Refluxing EtOAc ( ) is the "Goldilocks" zone.[1]
Q4: My intermediate (Acyl-Meldrum's Acid) is oiling out and difficult to purify. Pro-Tip: Do not purify the intermediate. The condensation of the N-protected amino acid with Meldrum's acid (using EDC/DMAP) should be treated as a telescoped process .
-
Protocol: Perform the coupling -> Wash with dilute HCl (to remove DMAP) -> Switch solvent to EtOAc -> Heat to reflux for cyclization.[1] Isolation exposes the unstable intermediate to hydrolysis.[1]
Module 3: Functionalization (3-Acylation)
The critical step: Attaching substituents at the C-3 position.
Troubleshooting Guide
Q5: I am trying to acylate the C-3 position with an acid chloride, but I am getting the O-acyl product (enol ester). Mechanistic Insight: The tetramic acid ring is an ambident nucleophile. According to HSAB theory, the Oxygen is the "hard" nucleophile and attacks the "hard" carbonyl of the acid chloride kinetically. The C-3 Carbon is the "soft" nucleophile.[1] The Solution: O- to C-Acyl Rearrangement. You cannot easily force direct C-acylation.[1] Instead, accept the O-acylation and then force a rearrangement.[1]
-
Step 1: React Tetramic Acid + Acid Chloride + Pyridine
O-Acyl Product (Kinetic). -
Step 2: Add Acetone Cyanohydrin (source of cyanide) or DMAP (nucleophilic catalyst) or CaCl2 (Lewis Acid).[1]
-
Result: The acyl group migrates from Oxygen to Carbon (Thermodynamic product).[1]
Q6: What is the "Calcium Chloride" trick? This is a high-reliability protocol for driving the rearrangement without harsh bases.[1]
-
Protocol: Dissolve the O-acyl intermediate in DCM. Add 1.5 equivalents of anhydrous
and 2 equivalents of . Stir overnight. The Calcium ion chelates the dicarbonyl system of the desired C-acyl product, locking it in and driving the equilibrium forward.
Visualization: O- vs. C-Acylation Selectivity
Caption: The strategic workflow for 3-acylation involves exploiting the O-to-C rearrangement rather than fighting for direct C-selectivity.
Module 4: Analysis & Purification
Q7: My NMR spectrum looks like a mess of broad peaks. Is my compound decomposing?
Diagnosis: Likely not. Tetramic acids exist in a complex equilibrium of keto, enol, and exocyclic enol tautomers.[1] In solvents like
-
Run in DMSO-d6: The hydrogen-bonding solvent often stabilizes one tautomer.[1]
-
The "TFA Drop": Add 1 drop of TFA or
to the NMR tube. This accelerates the exchange to the "fast" regime, sharpening the peaks (though OH/NH signals will disappear with ).[1]
Q8: The compound streaks badly on silica gel.
Reason: The acidic enol (
-
Acidify the Eluent: Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., DCM/MeOH/AcOH 95:4:1).[1] This suppresses the ionization of the tetramic acid, allowing it to elute as a tight band.
Summary of Critical Parameters (Data Table)
| Parameter | Recommended Condition | Why? | Risk of Deviation |
| Base (Dieckmann) | LiHMDS / NaHMDS (-78°C) | Bulky, non-nucleophilic, prevents hydrolysis.[1] | NaOEt/EtOH causes racemization and ester cleavage.[1] |
| Solvent (Meldrum's) | EtOAc or MeCN (Reflux) | Optimal temp for ketene formation without polymerization.[1] | MeOH/EtOH traps ketene as linear ester. |
| 3-Acylation | 2-Step (O-acylation | C-acylation is thermodynamically favored but kinetically slow.[1] | Direct C-acylation yields mixtures; O-acylation is reversible.[1] |
| Purification | Silica + 1% AcOH | Suppresses ionization on silica.[1] | Severe streaking and mass loss on column.[1] |
References
-
Lacey, R. N. (1954).[1][3] Derivatives of acetoacetic acid.[1] Part VIII. The synthesis of some α-acyltetramic acids. Journal of the Chemical Society.[1][4][5] Link
-
Jouin, P., et al. (1987).[1][3] Tetramic acid chemistry.[1][3][6] Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1.[1][3] Link
-
Yoda, H., et al. (2012).[1] A Synthetic Approach to Diverse 3-Acyltetramic Acids via O- to C-Acyl Rearrangement.[1] The Journal of Organic Chemistry.[1] Link[1]
-
Schobert, R., & Schlenk, A. (2008).[1] Tetramic and tetronic acids: An update on new derivatives and biological aspects.[1] Bioorganic & Medicinal Chemistry.[1] Link[1]
-
Jeong, Y. C., et al. (2014).[1] One-pot synthesis of tetramic acids from amino acids and Meldrum’s acid.[1] Tetrahedron Letters.[1][3][7] Link[1]
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ic.unicamp.br [ic.unicamp.br]
- 6. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Purification techniques for improving the purity of 1-Benzylpyrrolidine-2,4-dione
Welcome to the technical support center for the purification of 1-Benzylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low or No Crystal Formation During Recrystallization
You've dissolved your crude this compound in a hot solvent, but upon cooling, no crystals form, or the yield is disappointingly low.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Excess Solvent | This is the most frequent cause of recrystallization failure.[1] If the solution is not saturated with the compound upon cooling, crystallization cannot occur because the compound remains dissolved in the mother liquor.[2] | Action: Gently heat the solution to evaporate a portion of the solvent.[3] Continue heating until you observe slight turbidity or crystal formation at the surface, indicating saturation. Allow the concentrated solution to cool slowly again. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve this compound poorly at room temperature but very well at high temperatures.[4] If the compound is too soluble at low temperatures, recovery will be poor.[4] | Action: Re-evaluate your solvent choice. A systematic solvent screening is recommended (see Protocol 1). For pyrrolidine derivatives, solvents like ethyl acetate or ethanol/water mixtures are often effective starting points.[5][6][7] |
| Solution Cooled Too Rapidly | Shock cooling by placing a very hot flask directly into an ice bath can lead to the formation of a precipitate or oil instead of pure crystals.[8] Slow cooling is crucial for the formation of a pure crystal lattice.[3] | Action: Allow the flask to cool undisturbed to room temperature on a benchtop. Insulating the flask with a cloth can further slow the cooling rate. Only after the solution has reached room temperature and crystal growth has slowed should you place it in an ice bath to maximize yield.[3] |
| Supersaturated Solution | Sometimes, a solution can become supersaturated and require nucleation to initiate crystal growth. | Action 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3] Action 2 (Seeding): Introduce a tiny crystal of pure this compound (if available) into the solution. This "seed" crystal provides a template for further crystal growth.[3] |
Problem 2: Compound "Oils Out" During Recrystallization
Instead of forming solid crystals, your compound separates from the solution as an oily, often impure, liquid.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| High Impurity Level | Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oiling out") at a temperature where the pure compound would crystallize.[1] | Action: Attempt to remove the impurities through a different method first. Perform an aqueous workup or pass the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.[9][10] |
| Melting Point Lower Than Solvent BP | The compound may be melting in the hot solution before it has a chance to crystallize. This often occurs when the boiling point of the solvent is higher than the compound's melting point.[3] | Action: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Allow it to cool much more slowly. If the problem persists, choose a lower-boiling point solvent or use a mixed-solvent system where the compound can crystallize at a lower temperature.[1][11] |
| Precipitation from Solution Too Quickly | If the concentration of the solute is too high or cooling is too rapid, the compound may crash out of solution as an oil because the molecules do not have time to arrange themselves into an ordered crystal lattice.[11] | Action: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly reduce the saturation level.[11] Ensure very slow cooling to favor crystal formation. |
Problem 3: Poor Separation in Column Chromatography
You've resorted to column chromatography, but the fractions are mixed, or the compound is not eluting as expected.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incorrect Mobile Phase Polarity | If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation.[12] If it's not polar enough, the compound will remain adsorbed to the silica gel and fail to elute.[12] | Action: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for this compound.[13] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Compound is Very Polar | This compound contains polar ketone groups. If it fails to move even in 100% ethyl acetate, a more aggressive solvent system is needed.[14] | Action: Add a small percentage of methanol (1-5%) to your eluent (e.g., dichloromethane or ethyl acetate). For stubborn polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% additive in dichloromethane.[13] |
| Peak Tailing | The polar ketone groups can interact strongly with acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly, resulting in broad, tailing peaks.[14] | Action: Add a small amount of a modifier to the mobile phase to suppress these secondary interactions. For a neutral-to-basic compound like this, adding ~0.1-1% triethylamine (TEA) to the eluent can significantly improve peak shape.[14] |
| Compound Degradation on Silica | Some compounds are unstable on acidic silica gel and can decompose during chromatography.[13] | Action: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, degradation is occurring. Consider using a less acidic stationary phase like deactivated silica (by adding TEA to the slurry), alumina, or performing reverse-phase chromatography.[13][14] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
The most effective and scalable method for purifying solid organic compounds like this compound is recrystallization.[2] It is highly efficient at removing small amounts of impurities. If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles, column chromatography is the recommended secondary method.[15]
A general workflow is visualized below.
Caption: General purification workflow for this compound.
Q2: How do I select the right solvent for recrystallization?
The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[16] A systematic screening process is the most reliable way to identify the ideal solvent.
Protocol 1: Step-by-Step Solvent Screening
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
Add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound in ~0.5 mL.[17]
-
Take the tubes that showed poor room-temperature solubility and heat them gently in a water or sand bath.
-
A suitable solvent will dissolve the compound completely upon heating.[18]
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that produces a large quantity of high-quality crystals upon cooling.[17]
Q3: My compound is a persistent oil. Is there an alternative to recrystallization?
If all attempts to crystallize the compound fail, column chromatography is the best alternative.[1] Given the polarity of this compound, a normal-phase silica gel column is appropriate. Start with a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure compound.[12]
Q4: How do I confirm the purity of my final product?
No single technique is foolproof. A combination of methods should be used to confirm purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[8] Impurities broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run the plate in a few different solvent systems to be certain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or solvent impurities is a strong indicator of high purity.[19][20]
Q5: Are there any stability concerns with this compound?
While specific stability data for this exact compound is limited, related structures like pyrrolidine-containing pharmaceuticals can be susceptible to degradation, especially in solution over long periods or at non-neutral pH.[21][22] It is best practice to:
-
Store the purified solid in a cool, dark, and dry place.
-
Use freshly prepared solutions for analysis and subsequent reactions.
-
Avoid prolonged exposure to strong acids or bases unless required by a specific protocol.
The troubleshooting decision tree below can guide you through common recrystallization failures.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.
- Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds.
- Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- BYJU'S. (2019). methods of purification of organic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Wired Chemist. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
- Unknown. (n.d.). Recrystallization-1.pdf.
- Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Unknown. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Save My Exams. (2015). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes.
- Fofana, M., et al. (2023). Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate.
- Wang, H. Y., et al. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. PubMed.
- Ellefsen, K. L., et al. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
- Cannaert, A., et al. (2021). Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online. PubMed.
- Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.
- BenchChem. (n.d.). Application Note: Recrystallization of 1-Benzyl-2,4-diphenylpyrrole.
- Farina, A., & Benvenuto, J. A. (n.d.). Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography. PubMed.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 1-Benzylpyrrolidine-2,4-dione derivatives
Technical Support Center: Synthesis of 1-Benzylpyrrolidine-2,4-dione Derivatives
Welcome to the technical support center for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrrolidine-2,4-diones, also known as tetramic acids, are privileged scaffolds found in numerous biologically active natural products and pharmaceuticals.[1][2] Their synthesis, typically involving an intramolecular Dieckmann condensation or related cyclization, is a critical process that often requires careful optimization to achieve high yields and purity.[3][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol to streamline your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format, focusing on the underlying chemical principles.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
Answer: Low or no conversion is a frequent challenge, often pointing to issues with reagents, reaction conditions, or the catalytic system. Let's break down the possibilities.
-
Cause 1: Inactive or Insufficient Base. The core of this synthesis is the Dieckmann condensation, an intramolecular reaction that requires a suitable base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[4][5]
-
Troubleshooting:
-
Base Selection: Strong, non-nucleophilic bases are preferred. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are common choices. Ensure the base is fresh; NaH is notoriously reactive with atmospheric moisture and can lose activity.
-
Stoichiometry: The condensation is an equilibrium process.[3] To drive the reaction forward, at least one full equivalent of base is required to deprotonate the resulting β-dicarbonyl product, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[3] Consider using a slight excess (1.1-1.2 equivalents) of the base.
-
Moisture Contamination: Rigorously dry all glassware and solvents. Water will quench the base and the enolate intermediate, halting the reaction. Use anhydrous solvents and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Cause 2: Poor Quality Starting Materials. The precursor is typically a diester, such as diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminomalonate.
-
Troubleshooting:
-
Verify the purity of your starting diester via ¹H NMR and LC-MS. Impurities can interfere with the reaction.
-
Ensure the benzylamine and other reagents used to synthesize the precursor were pure.
-
-
-
Cause 3: Inappropriate Reaction Temperature or Time.
-
Troubleshooting:
-
While some condensations proceed at room temperature, others require heating (reflux) to overcome the activation energy.[6] If running at room temperature fails, gradually increase the temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions can take anywhere from a few hours to overnight.[6] Lack of conversion after an extended period (e.g., 24 hours) points to one of the other issues mentioned.
-
-
Q2: My reaction is messy, showing multiple side products on the TLC plate. How can I improve selectivity?
Answer: The formation of side products often arises from intermolecular reactions or decomposition.
-
Cause 1: Intermolecular Claisen Condensation. If the reaction concentration is too high, the enolate from one molecule can react with the ester of another molecule before it has a chance to cyclize.
-
Troubleshooting:
-
High Dilution: Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding the diester substrate (dissolved in your reaction solvent) via a syringe pump to the solution of the base over several hours. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
-
Cause 2: Hydrolysis. If there is moisture in the reaction, the base can catalyze the hydrolysis of the ester groups to carboxylic acids, which will not cyclize.
-
Troubleshooting: As mentioned in Q1, ensure all reagents and equipment are scrupulously dry.
-
-
Cause 3: Base-Promoted Elimination or Decomposition. Strong bases can sometimes promote other unwanted reactions, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. If the reaction requires heat, find the minimum temperature necessary for a reasonable reaction rate.
-
Choice of Base: If using a very strong base like NaH, consider switching to a slightly milder alkoxide base like sodium ethoxide or potassium tert-butoxide.
-
-
Q3: I've successfully formed the product, but it's difficult to purify. What are the best practices?
Answer: Pyrrolidine-2,4-diones can be challenging to purify due to their polarity and potential for tautomerization.
-
Problem 1: Product is an oil or difficult to crystallize.
-
Troubleshooting:
-
Acidic Workup: After the reaction is complete, it must be carefully quenched and acidified. The product exists as a sodium salt (enolate) in the basic media. Pour the reaction mixture into a cold, dilute acid (e.g., 1M HCl or citric acid) to protonate the enolate and precipitate the neutral product.[7]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water and dry over anhydrous sodium sulfate.
-
Recrystallization: Attempt recrystallization from various solvents. A common and effective solvent is ethyl acetate.[6][8] Heating to dissolve the crude solid followed by slow cooling can yield pure crystals.[6]
-
-
-
Problem 2: Impurities co-elute during column chromatography.
-
Troubleshooting:
-
Solvent System Optimization: Systematically screen different solvent systems for flash chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a polar solvent like methanol can help elute the product.
-
Acidification of Silica: The acidic nature of the product means it can streak on a standard silica gel column. Consider pre-treating the silica gel with a small amount of acid (e.g., 1% acetic acid in the eluent) to maintain the product in its protonated form and improve peak shape.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
What is the key reaction mechanism for this synthesis? The primary route is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[3][4] It involves the base-mediated formation of an enolate from a diester, which then attacks the second ester group in the same molecule to form a five-membered ring. The final, irreversible step is the deprotonation of the product, which drives the reaction to completion.[4]
-
How do I properly set up the reaction under anhydrous conditions?
-
Glassware: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours, then allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.
-
Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of nitrogen or argon. Use septa and needles for reagent transfers.
-
-
Which analytical techniques are best for monitoring the reaction?
-
TLC: Thin Layer Chromatography is the quickest method. Use a UV lamp to visualize the spots. The product, being a β-dicarbonyl, is typically more polar than the starting diester and will have a lower Rf value.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides more definitive information, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Optimized Synthesis Protocol: this compound
This protocol is adapted from established procedures for tetramic acid synthesis and provides a robust starting point for optimization.[6][9]
Materials & Equipment
-
Reagents: Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminomalonate (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF), 1M Hydrochloric Acid, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Oven-dried round-bottom flasks, condenser, magnetic stirrer, syringe pump, nitrogen/argon line, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Carefully wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes each time via cannula.
-
Add 100 mL of anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.
-
-
Substrate Addition (High Dilution):
-
Dissolve the starting diester (1.0 eq) in 50 mL of anhydrous THF in a separate flask.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Add the diester solution to the stirred NaH/THF suspension dropwise over a period of 2-3 hours. A slow evolution of hydrogen gas should be observed.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours. If the reaction is sluggish, it can be gently heated to reflux (approx. 66°C) for 2-4 hours.[6]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.
-
Acidify the mixture to pH ~2-3 by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Recrystallization:
-
The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate.[6]
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-4°C) for several hours to maximize crystal formation.[6]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Data Summary Table
The choice of base and solvent can significantly impact the reaction outcome. The following table provides a general guide based on common findings in the literature.
| Base (eq.) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| NaH (1.2) | THF | 25 - 66 | 70-90% | Requires strict anhydrous conditions; high dilution is recommended. |
| NaOEt (1.2) | Ethanol | 25 - 78 | 65-85% | Can lead to transesterification if starting material is not an ethyl ester. |
| KOtBu (1.2) | t-BuOH/THF | 25 - 82 | 75-95% | A strong, sterically hindered base that often gives excellent yields. |
| LHMDS (1.1) | THF | -78 to 25 | 60-80% | Useful for sensitive substrates; allows for low-temperature enolization. |
General Reaction Workflow
Caption: Overview of the synthesis from starting material to pure product.
References
- Mouhamadou Fofana, Amadou Ndiaye, Ndeye Salima Diop, et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. American Journal of Chemistry, 13(2), 29-35.
- Wang, Y., et al. (2022). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central.
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Science Publishing Group.
- ResearchGate. Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
- Sandtorv, A. H., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 528-585.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1-Benzylpyrrolidine in Modern Organic Synthesis.
- Moodley, N., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
- Iacovo, S. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Soliman, F. S., et al. (1987). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. PubMed.
-
Soliman, F. G. Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][8][10][11]triazol-4(2H,4H)ones. ResearchGate.
- ResearchGate. (PDF) Synthesis of ( E )
- ResearchGate. Synthesis of N-Substituted 3-Aminomethylidenetetramic Acids | Request PDF.
- The Organic Chemistry Tutor. (2018).
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Ashenhurst, J. (2020).
- ResearchGate. Representative synthesis of N‐unsubstituted (A = H) tetramic acid ADs....
- National Institutes of Health. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp.
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
- Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- International Journal of ChemTech Research.
- Afghani, L., et al. (2018). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. MDPI.
- Organic Chemistry Tutor.
- Organic Chemistry Tutor. (2025).
- Liu, H., et al. (2020). New Tetramic Acids Comprising of Decalin and Pyridones From Chaetomium olivaceum SD-80A With Antimicrobial Activity.
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 11. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability of 1-Benzylpyrrolidine-2,4-dione
Welcome to the technical support center for 1-Benzylpyrrolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address potential degradation issues. Our recommendations are grounded in established principles of organic chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
For routine use, it is recommended to store solid this compound in a cool, dry, and dark environment. A desiccator at room temperature is generally sufficient for short-term storage. For long-term stability, storage at -20°C is advisable, particularly if the compound will not be used for an extended period.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.
-
Causality: The dione functionality in this compound makes it susceptible to hydrolysis, and the pyrrolidine ring can be prone to oxidation.[2][3] Cool and dry conditions minimize the rates of these potential degradation reactions. Storing in the dark is crucial as UV light can provide the energy to initiate photo-degradation pathways.
How should I store solutions of this compound?
Stock solutions should be prepared in a suitable dry, aprotic solvent. We recommend preparing aliquots of the desired concentration to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or below. For immediate use in experiments, solutions can be kept on ice.
-
Expert Insight: Repeatedly warming and cooling a stock solution can introduce atmospheric moisture, which can lead to hydrolysis of the dione. Aliquoting is a simple yet critical step to preserve the integrity of your compound.
What are the primary signs of degradation?
Visual inspection may reveal a change in color or the appearance of solid matter in a solution. However, the most reliable indicators of degradation are changes in the analytical profile of the compound. This can manifest as the appearance of new peaks or a decrease in the main peak's area in a chromatogram (e.g., from HPLC or LC-MS analysis). A broadening of the melting point range can also indicate the presence of impurities.
Troubleshooting Guide: Suspected Degradation
If you suspect that your sample of this compound has degraded, this guide will help you identify the potential cause and take corrective action.
Identifying the Degradation Pathway
The structure of this compound suggests three primary potential degradation pathways: hydrolysis, oxidation, and keto-enol tautomerism.
A. Hydrolysis:
The presence of two carbonyl groups makes the pyrrolidine ring susceptible to nucleophilic attack by water, leading to ring-opening.[3] This is often catalyzed by acidic or basic conditions.
-
Proposed Product: The primary hydrolysis product is likely to be N-benzyl-4-amino-3-oxobutanoic acid.
B. Oxidation:
The methylene groups of the pyrrolidine ring can be susceptible to oxidation, particularly at the position alpha to the nitrogen atom.[2][4]
-
Proposed Product: Oxidation could lead to the formation of a hydroxylated derivative or further oxidation to a lactam.
C. Keto-Enol Tautomerism:
As a 1,3-dicarbonyl compound, this compound can exist in equilibrium with its enol tautomer.[1][5][6] While this is an intrinsic property and not strictly "degradation," the presence of the enol form can alter the compound's reactivity and analytical profile. The equilibrium can be influenced by the solvent and pH.[7]
-
Expert Note: The enol form is often more reactive and can be more susceptible to oxidation.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation mechanisms for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting material.[8][9][10]
Forced Degradation Protocol
This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[8][11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[8][9]
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Recommended Analytical Method: Stability-Indicating RP-HPLC-UV/MS
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and a mass spectrometer (MS) is the gold standard for assessing the purity and identifying degradation products of small molecules.[12][13][14]
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good ionization in positive mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its potential degradation products. |
| Gradient | 10-95% B over 15 minutes | Ensures elution of compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard LC-MS systems. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| UV Detection | Diode Array Detector (DAD) | Allows for the detection of chromophores and assessment of peak purity. |
| MS Detection | Electrospray Ionization (ESI) in positive mode | Suitable for ionizing nitrogen-containing compounds. |
Data Interpretation:
-
Purity: The purity of the main peak can be calculated as the percentage of the total peak area.
-
Degradation Products: New peaks in the chromatograms of stressed samples indicate degradation. The mass spectrometer can be used to determine the molecular weights of these new species, aiding in their identification and confirming the proposed degradation pathways.
By following these guidelines, you can ensure the quality and reliability of your experimental results when working with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Donohoe, T. J., et al. (2010). Iridium-catalyzed α-oxidation of N-acyl pyrrolidines. Organic Letters, 12(20), 4692-4695. Available at: [Link]
-
Emsley, J. (1980). Keto-enol tautomerism. Chemical Society Reviews, 9(1), 91-124. Available at: [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]
-
Khan Academy. (n.d.). Hydrolysis. Available at: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Sarpong, R., et al. (2021). A method for the selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones. Organic Letters, 23(22), 8863-8867. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]
-
PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available at: [Link]
-
ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Forced degradation studies: A review. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
Scaling up the synthesis of 1-Benzylpyrrolidine-2,4-dione for preclinical studies
Executive Summary
This guide addresses the scale-up (100g to 1kg range) of 1-benzylpyrrolidine-2,4-dione , a critical tetramic acid scaffold used in preclinical drug development.[1] While bench-scale synthesis often utilizes the Lacey-Dieckmann cyclization, process safety and yield consistency at scale favor a stepwise Dieckmann Condensation followed by Decarboxylation .[1]
This protocol mitigates the three primary failure modes encountered during scale-up:
-
Rheological failure: The reaction mixture turning into an unstirrable gel (sodium salt formation).
-
Incomplete Decarboxylation: Persistence of the 3-ethoxycarbonyl intermediate.[1]
-
Oxidative Degradation: The electron-rich enol moiety is susceptible to air oxidation.[1]
The Chemistry Workflow
The following diagram visualizes the critical path, highlighting the intermediate isolation point which is crucial for impurity rejection.
Figure 1: Stepwise synthetic pathway for this compound via the Dieckmann route.
Master Protocol (Scale-Up Optimized)
Phase 1: Acylation (Precursor Assembly)
Goal: Synthesize
-
Setup: Charge a reactor with
-benzylglycine ethyl ester (1.0 equiv) and Dichloromethane (DCM) (10 vol). Add Triethylamine (TEA) (1.2 equiv). Cool to 0°C. -
Addition: Add Ethyl malonyl chloride (1.1 equiv) dropwise, maintaining internal temperature
.-
Why: The reaction is exothermic. Rapid addition leads to bis-acylation impurities.[1]
-
-
Workup: Wash with water (2x) and brine. Dry organic layer. Do not concentrate to dryness if scaling >500g; perform a solvent swap to Toluene for the next step.[1]
Phase 2: Dieckmann Cyclization
Goal: Ring closure to form the 3-ethoxycarbonyl intermediate.[1]
-
Reagent Prep: In a separate vessel, prepare Sodium Ethoxide (NaOEt) (2.2 equiv) in Toluene (15 vol).
-
Scale-Up Tip: Use solid NaOEt suspended in Toluene rather than EtOH solution.[1] This forces the equilibrium forward by precipitating the product salt and reduces the volume of "gel" formed.
-
-
Reaction: Add the Toluene solution of the amide diester (from Phase 1) to the NaOEt slurry at 60-70°C.
-
Monitoring: Stir for 2–4 hours. The mixture will thicken significantly (formation of the sodium enolate).
-
Troubleshooting: If stirring stops, add minimum Toluene. Do not add Ethanol, as it increases solubility and slows precipitation.
-
-
Quench: Cool to 10°C. Quench with 3M HCl until pH is ~1. The biphasic mixture will clarify as the product protonates and partitions into the organic phase (or precipitates if concentration is high).
Phase 3: Decarboxylation
Goal: Remove the C3-ester to yield the final 2,4-dione.[1]
-
Hydrolysis: Reflux the crude 3-ethoxycarbonyl intermediate in 10% aqueous Acetic Acid or Acetonitrile/Water with catalytic HCl for 4–6 hours.
-
Isolation: Cool slowly to 5°C. The target molecule, this compound, typically crystallizes from the aqueous mixture.[1]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.[1]
Troubleshooting Center
Issue: "The reaction turned into a solid block during cyclization."
Diagnosis: Rheological failure due to high concentration of the sodium enolate salt. Solution:
-
Immediate Fix: Add Toluene (up to 5 additional volumes) and increase agitation speed.
-
Prevention: Ensure the starting concentration of the diester is no higher than 0.5 M. Use a reactor with a high-torque overhead stirrer (anchor impeller preferred over marine prop).[1]
Issue: "Low yield after acidification (Phase 2)."
Diagnosis: Incomplete protonation or water solubility. Mechanism: Tetramic acids have a pKa of ~6.0–6.4. If the pH is 4–5, a significant portion remains as the water-soluble salt.[1] Solution:
-
Check pH: Ensure the aqueous layer pH is < 2.0 .
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Salting-out effect).[1]
Issue: "Product is colored red/brown."
Diagnosis: Oxidation or Iron contamination.[1] Mechanism: The enol form forms deep red complexes with Fe(III) or oxidizes to form dimeric species. Solution:
-
Chelation: Wash the organic layer with dilute EDTA solution.
-
Inert Atmosphere: Perform all crystallization steps under Nitrogen.[1]
Critical Process Parameters (Data Tables)
Solvent Selection Guide
| Solvent | Role | Suitability | Notes |
| DCM | Acylation | High | Excellent solubility; easy to remove.[1] |
| Ethanol | Cyclization | Medium | Good for small scale; causes solubility issues (yield loss) on large scale. |
| Toluene | Cyclization | High | Best for scale-up.[1] Precipitates the salt, driving reaction to completion. |
| Acetic Acid | Decarboxylation | High | Facilitates clean hydrolysis; product crystallizes upon cooling.[1] |
Stoichiometry & Safety
| Parameter | Range | Criticality | Consequence of Deviation |
| NaOEt Equiv | 2.0 – 2.2 | Critical | <2.0 results in incomplete cyclization (requires 1 equiv for reaction, 1 equiv to form salt).[1] |
| Temperature (Cyclization) | 60°C – 80°C | High | >90°C increases risk of ring-opening degradation.[1] |
| Quench pH | 1.0 – 2.0 | Critical | pH > 3 leads to massive yield loss to the aqueous waste stream. |
Frequently Asked Questions (FAQs)
Q: Can I perform the decarboxylation in the same pot as the cyclization? A: It is risky on a large scale.[1] The cyclization requires anhydrous basic conditions, while decarboxylation requires acidic aqueous conditions. Isolating the intermediate (even as a crude oil) allows you to remove the inorganic salts and ethanol byproducts, resulting in a much cleaner final crystallization.
Q: The product oil is not crystallizing. What should I do? A: this compound can be stubborn.[1]
-
Trituration: Add cold Diethyl Ether or MTBE and scratch the flask.
-
Seeding: This compound is prone to supersaturation.[1] Obtain a seed crystal from a small pilot batch.[1]
-
Drying: Ensure all residual solvent (especially DCM) is removed, as it inhibits crystal lattice formation.
Q: Is the product stable in solution? A: In solution, the enol form is sensitive to oxidation by air, turning the solution pink/red over time. Store solid samples at 4°C. Solutions should be used immediately or stored under Nitrogen.
References
-
Dieckmann Condensation Mechanism & Scale-Up
-
Tetramic Acid Synthesis Review
-
Schobert, R., & Schlenk, A. (2008). "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.
-
-
Decarboxylation Protocols (Krapcho vs Acidic)
-
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic media." Synthesis, 1982(10), 805-822.
-
-
Properties of this compound
-
PubChem Compound Summary for CID 30125-76-9.
-
Sources
Technical Support Center: Optimizing Catalyst Selection for Pyrrolidine-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of pyrrolidine-2,4-diones, also known as tetramic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your synthetic outcomes.
Catalyst Selection Workflow
The choice of catalyst is paramount in achieving high yields and purity in pyrrolidine-2,4-dione synthesis. The following workflow outlines a logical approach to selecting the appropriate catalytic system based on your starting materials and desired product.
Caption: A step-by-step guide to troubleshooting low yields in the Dieckmann condensation for pyrrolidine-2,4-dione synthesis.
Detailed Protocol for a Robust Dieckmann Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and anhydrous solvents. Tetrahydrofuran (THF) is a common choice. [1] * Ensure the starting N-substituted amino diester is pure and dry.
-
-
Reaction Setup:
-
To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with dry hexanes) in anhydrous THF under an inert atmosphere, add a solution of the N-substituted amino diester (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Some reactions may require refluxing to go to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acetic acid until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The tautomeric nature of pyrrolidine-2,4-diones can sometimes lead to band broadening on silica gel. [2]Using a less polar solvent system or a different stationary phase may be beneficial.
-
Quantitative Data Summary: Impact of Base on Yield
| Base | Equivalents | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| NaH | 1.1 | THF | 25-66 | 60-85 | [1] |
| NaOEt | 1.1 | EtOH | 25-78 | 55-80 | [1] |
| KOtBu | 1.1 | t-BuOH/THF | 25 | 65-90 | [1] |
| LDA | 1.1 | THF | -78 to 25 | 50-75 | [1] |
Note: Yields are highly substrate-dependent.
References
Sources
Enhancing the reaction rate of 1-Benzylpyrrolidine-2,4-dione formation
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-benzylpyrrolidine-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this important heterocyclic scaffold. The formation of the pyrrolidine-2,4-dione core, particularly through intramolecular condensation reactions, is a powerful synthetic tool, yet it can present unique challenges. Slow reaction rates, low yields, and competing side reactions are common hurdles that can impede progress.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of the key reaction—the Dieckmann condensation—to understand why certain issues arise and how to systematically resolve them. Our goal is to empower you with the knowledge to not only troubleshoot your current synthesis but also to proactively design more robust and efficient reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is extremely slow or appears to have stalled. What are the primary factors I should investigate?
A1: A sluggish or stalled reaction in the synthesis of this compound, which is typically formed via an intramolecular Dieckmann condensation of a diester precursor, points to several critical factors related to the core mechanism. The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of a key enolate intermediate.[1][2][3] The rate of this reaction is highly dependent on the efficacy of this enolate formation and its subsequent intramolecular cyclization.
Here are the primary areas to investigate:
-
Base Strength and Stoichiometry: The reaction is base-catalyzed and requires the deprotonation of an α-carbon to form a nucleophilic enolate.[4][5] If the base is not strong enough to deprotonate the α-carbon of the ester, the reaction will not proceed. Furthermore, the reaction requires at least one full equivalent of base because the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[2][3]
-
Troubleshooting: Ensure your base is sufficiently strong (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride) and that you are using at least a stoichiometric amount. If you suspect your base has degraded (e.g., sodium hydride that has been exposed to moisture), use a fresh batch.
-
-
Solvent Choice and Purity: The solvent plays a crucial role in stabilizing the intermediates. Polar aprotic solvents like THF or DMF can enhance the stability of the enolate, potentially increasing the reaction rate.[6] Conversely, protic solvents (like ethanol when using sodium hydride) can quench the enolate and stall the reaction. The presence of water is particularly detrimental as it will protonate the enolate and hydrolyze the base.
-
Troubleshooting: Use anhydrous solvents. If using an alcohol as a solvent, ensure it matches the alkoxide base to prevent transesterification (e.g., use sodium ethoxide in ethanol).[7] Consider switching to a polar aprotic solvent like anhydrous THF.
-
-
Temperature: While heating can increase the rate of many reactions, for equilibrium-driven processes like the Dieckmann condensation, excessive heat can sometimes favor the reverse reaction (ring-opening). The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining a favorable equilibrium.
-
Troubleshooting: If running the reaction at room temperature, consider gentle heating (e.g., 40-60 °C). If running at elevated temperatures with no success, it's possible the reverse reaction is dominant. In such cases, focusing on a stronger base or a more suitable solvent is often more effective.
-
Q2: I'm observing significant byproduct formation and my yield of this compound is low. What are the likely side reactions and how can I suppress them?
A2: Low yields are often a result of competing side reactions. In the context of a Dieckmann condensation, the primary culprits are intermolecular reactions and hydrolysis.
-
Intermolecular Claisen Condensation: If the concentration of your diester starting material is too high, the enolate of one molecule can react with the ester of another molecule before it has a chance to cyclize. This leads to polymer formation and a complex mixture of products.
-
Suppression Strategy: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. A slow addition of the diester substrate to a solution of the base (via syringe pump) is a highly effective technique to maintain a low instantaneous concentration of the starting material.
-
-
Hydrolysis: As mentioned, any moisture in the reaction will not only consume the base but can also lead to the saponification (hydrolysis) of the ester groups on your starting material or product, especially under basic conditions.[8] This will form carboxylates that will not participate in the desired condensation.
-
Suppression Strategy: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Transesterification: If you are using an alkoxide base in an alcoholic solvent, and the alkoxy group of the base does not match the alkoxy group of your ester, you can get transesterification, leading to a mixture of ester starting materials and complicating the reaction.[7]
-
Suppression Strategy: Always match your alkoxide base to your ester. For a diethyl ester, use sodium ethoxide in ethanol. For a dimethyl ester, use sodium methoxide in methanol. Alternatively, use a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[6]
-
Experimental Protocols
Protocol 1: Standard Synthesis via Dieckmann Condensation
This protocol outlines a standard approach for the synthesis of 1-benzyl-3-ethoxycarbonyl-pyrrolidine-2,4-dione, the precursor that upon hydrolysis and decarboxylation yields the target molecule.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere of dry nitrogen, add sodium ethoxide (1.1 equivalents) to a flask containing anhydrous ethanol. The volume should be sufficient to create a stirrable slurry.
-
Substrate Addition: To this slurry, add a solution of diethyl N-benzyl-N-(2-ethoxycarbonylethyl)glycinate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes at room temperature.
-
Reaction: Stir the resulting mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Enhanced Rate Synthesis using High-Dilution and a Stronger Base
This protocol is designed to overcome issues of slow reaction rates and intermolecular side reactions.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flask. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time. Add a large volume of anhydrous THF to the flask to achieve high-dilution conditions (e.g., 0.01 M final concentration).
-
Substrate Addition: Prepare a solution of the diester precursor in a smaller volume of anhydrous THF. Using a syringe pump, add this solution to the stirred suspension of NaH in THF over a period of 4-6 hours at room temperature. The slow addition is critical.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1, being careful to quench the excess sodium hydride slowly and carefully with a protic solvent like isopropanol before adding aqueous acid.
Data Summary & Comparison
The choice of reaction conditions can dramatically impact the outcome. The following table summarizes expected results based on the chosen protocol, illustrating the benefits of the enhanced method.
| Parameter | Standard Protocol | Enhanced Rate Protocol | Rationale for Improvement |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) | NaH is a stronger, non-nucleophilic base, leading to faster and more complete enolate formation.[6] |
| Solvent | Ethanol | Anhydrous THF | THF is a polar aprotic solvent that stabilizes the enolate without the risk of protonation.[6] |
| Concentration | ~0.5 M | ~0.01 M (High Dilution) | High dilution conditions significantly favor the intramolecular cyclization over intermolecular polymerization. |
| Addition Method | Dropwise | Syringe Pump (Slow Add.) | Slow addition maintains a low instantaneous substrate concentration, further suppressing side reactions. |
| Typical Reaction Time | 4-8 hours | 6-10 hours (incl. addition) | While the total time may be longer, the reaction goes to completion with higher fidelity. |
| Expected Yield | 40-60% | 75-90% | The combination of a stronger base, optimal solvent, and high dilution minimizes side reactions. |
Visualizing the Process
To better understand the chemical transformations and decision-making processes, the following diagrams have been created.
Reaction Mechanism: Dieckmann Condensation
This diagram illustrates the step-by-step mechanism for the base-catalyzed intramolecular cyclization to form the β-keto ester precursor.
Caption: Key mechanistic steps of the Dieckmann Condensation.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
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Zhang, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central. Retrieved February 2, 2026, from [Link]
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Validation & Comparative
A Head-to-Head Comparison: 1-Benzylpyrrolidine-2,4-dione and Fluconazole in Antifungal Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents is at an all-time high. While established drugs like fluconazole remain a cornerstone of antifungal therapy, the emergence of resistant strains necessitates the exploration of new chemical scaffolds. This guide provides a comprehensive head-to-head comparison of the well-established antifungal, fluconazole, and a promising, yet less explored compound, 1-Benzylpyrrolidine-2,4-dione, representing the potential of the pyrrolidine-2,4-dione class of molecules.
This technical guide will delve into the known attributes of both compounds, propose a rigorous experimental framework for their direct comparison, and offer insights into their potential mechanisms of action and toxicological profiles. Our objective is to equip researchers with the necessary information and methodologies to critically evaluate the potential of this compound as a viable alternative or adjunct to current antifungal therapies.
Section 1: Compound Profiles
Fluconazole: The Established Azole Antifungal
Fluconazole is a triazole antifungal agent that has been in clinical use for decades.[1][2][3] It is widely prescribed for the treatment of a variety of fungal infections, including those caused by Candida and Cryptococcus species.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[1]
While generally well-tolerated, fluconazole is associated with potential side effects, including gastrointestinal disturbances and, in rare cases, hepatotoxicity.[2] A significant concern in recent years has been the rise of fluconazole-resistant fungal strains, particularly in species like Candida auris, which poses a serious threat to public health.[4][5][6]
This compound: A Potential New Frontier
The pyrrolidine-2,4-dione scaffold has emerged as a promising area in the search for new antimicrobial agents.[3][7] While specific data on this compound is limited, studies on its derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi.[3][7][8] This suggests that the core structure possesses intrinsic antifungal properties that can be modulated through chemical modifications.
The mechanism of action for this class of compounds is not as well-defined as that of the azoles. However, preliminary research on related pyrrolidone derivatives suggests that they may act by disturbing cellular respiration and inhibiting protein synthesis.[9] The toxicological profile of this compound has not been extensively studied, although some derivatives have shown a degree of safety in preliminary in-vivo acute toxicity studies.[10]
Section 2: A Proposed Experimental Framework for Head-to-Head Comparison
To objectively assess the antifungal potential of this compound against fluconazole, a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of their efficacy, mechanism of action, and safety.
In Vitro Antifungal Susceptibility Testing
The cornerstone of any antifungal comparison is the determination of the minimum inhibitory concentration (MIC). This assay quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay (Following CLSI/EUCAST Guidelines) [11][12][13][14]
-
Fungal Strain Selection: A panel of clinically relevant fungal strains should be selected, including:
-
Preparation of Antifungal Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 10 mg/mL stock solution of fluconazole in sterile distilled water.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Include a growth control (no drug) and a sterility control (no fungi).
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
-
Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[11]
-
Data Presentation:
| Compound | C. albicans (ATCC 10231) MIC (µg/mL) | C. auris (Fluconazole-S) MIC (µg/mL) | C. auris (Fluconazole-R) MIC (µg/mL) | A. niger (N402) MIC (µg/mL) | S. cerevisiae (PTCC 5052) MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Fluconazole | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data | Known/Experimental Data |
Note: This table should be populated with experimentally derived data.
Time-Kill Kinetic Assays
To differentiate between fungistatic and fungicidal activity, time-kill assays are performed. These assays measure the rate at which an antifungal agent kills a fungal population over time.
Experimental Protocol: Time-Kill Assay
-
Fungal Culture Preparation: Grow the selected fungal strains to the early logarithmic phase in a suitable broth medium.
-
Drug Exposure: Add this compound and fluconazole at concentrations corresponding to 1x, 2x, and 4x their respective MICs to the fungal cultures. Include a drug-free control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on agar plates.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Cytotoxicity Assays
Assessing the toxicity of a potential antifungal agent against mammalian cells is a critical step in drug development.
Experimental Protocol: MTT Assay for Cytotoxicity [16][17][18]
-
Cell Line Selection: Use a human cell line such as HeLa or A549.[16][17]
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound and fluconazole for 24-48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (the concentration that causes 50% cytotoxicity).
Data Presentation:
| Compound | CC50 on HeLa cells (µM) | Selectivity Index (CC50 / C. albicans MIC) |
| This compound | Experimental Data | Calculated Data |
| Fluconazole | Known/Experimental Data | Calculated Data |
Note: A higher selectivity index indicates a greater therapeutic window.
Section 3: Mechanistic Insights
Understanding the mechanism of action is paramount for rational drug design and predicting potential resistance mechanisms.
Fluconazole's Established Pathway
As previously mentioned, fluconazole's mechanism is well-characterized and involves the specific inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Potential Mechanisms of this compound
Based on studies of related compounds, several potential mechanisms of action for this compound can be hypothesized:
-
Disruption of Cellular Respiration and Protein Synthesis: Some pyrrolidone derivatives are thought to interfere with these fundamental cellular processes, leading to fungal cell death.[9]
-
Membrane Permeabilization: The compound may directly interact with the fungal cell membrane, causing leakage of intracellular components. This can be investigated using assays that measure the uptake of fluorescent dyes like propidium iodide.[19]
Section 4: Expert Opinion and Future Directions
The available, albeit limited, data on pyrrolidine-2,4-dione derivatives suggests that this chemical scaffold holds significant promise as a source of novel antifungal agents.[3][7] A direct, rigorous comparison with an established drug like fluconazole, following the experimental framework outlined in this guide, is the critical next step in validating the potential of this compound.
Key areas for future investigation include:
-
Broad-Spectrum Activity: Expanding the panel of fungal strains to include a wider range of clinically relevant yeasts and molds.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of fungal infection to assess its therapeutic potential in a physiological context.[19][20]
-
Mechanism of Action Studies: Employing advanced techniques such as transcriptomics and proteomics to elucidate the precise molecular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to optimize antifungal activity and minimize toxicity.
While fluconazole will likely remain an important tool in our antifungal arsenal, the exploration of new chemical entities like this compound is essential to combat the growing threat of antifungal resistance. The methodologies and insights provided in this guide are intended to facilitate this crucial research and development endeavor.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 30, 2026, from [Link]
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1-Benzylpyrrolidine-2,5-Dione: Properties, Uses, Safety Data & Purchase Guide. (n.d.). Bouling Chemical Co., Limited. Retrieved January 30, 2026, from [Link]
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EUCAST. (n.d.). Clinical breakpoint table. Retrieved January 30, 2026, from [Link]
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- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI.
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Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Evaluation of In Vitro Antimicrobial and Antioxidant Activities of 4-Substituted-1,2,4-Triazolidine-3,5-Dione Derivatives. (n.d.). Brieflands. Retrieved January 30, 2026, from [Link]
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
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A Comparative Guide to Validating the Cellular Target Engagement of 1-Benzylpyrrolidine-2,4-dione
In the landscape of contemporary drug discovery, the unequivocal demonstration of a molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides a comprehensive framework for validating the target engagement of 1-Benzylpyrrolidine-2,4-dione, a novel small molecule with emerging therapeutic potential. We will dissect and compare key methodologies, offering not just protocols but the strategic rationale behind their selection and execution.
The central challenge in early-stage drug development is to bridge the gap between a compound's activity in a simplified biochemical assay and its mechanism of action in the complex milieu of a living cell. It is here that robust target engagement studies become paramount, confirming that a molecule binds its intended target and initiates the desired physiological response.
Understanding the Target: The Crucial First Step
Before embarking on any target engagement study, it is imperative to have a putative target or a class of targets for this compound. For the purpose of this guide, we will hypothesize that through initial screening assays, this compound has been identified as a potential inhibitor of a specific cellular kinase, which we will refer to as "Kinase X." The methodologies outlined below are designed to confirm this hypothesis directly and indirectly.
Methodology Comparison: A Triad of Approaches
We will explore three orthogonal (conceptually different) and complementary techniques to build a compelling case for the target engagement of this compound with Kinase X:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells.
-
Biotinylated Probe Pull-Down Assay: A chemical biology approach to directly identify binding partners.
-
Phospho-protein Western Blotting: An indirect, yet functionally critical, method to measure the downstream consequences of target engagement.
Below is a comparative overview of these techniques:
| Feature | Cellular Thermal Shift Assay (CETSA®) | Biotinylated Probe Pull-Down | Phospho-protein Western Blot |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | A tagged version of the compound is used to "fish out" its binding partners from cell lysate. | Measures the change in phosphorylation of a known downstream substrate of the target kinase. |
| Nature of Readout | Direct biophysical evidence of binding. | Direct identification of binding partners. | Indirect, functional evidence of target modulation. |
| Cellular Context | Intact, live cells. | Cell lysate (native interactions may be disrupted). | Intact, live cells. |
| Required Reagents | Compound of interest, specific antibody for the target protein. | Synthesized biotinylated version of the compound, streptavidin beads, mass spectrometer or antibody. | Compound of interest, phospho-specific antibody for the downstream substrate. |
| Strengths | Label-free, performed in a native cellular environment. | Can identify unknown targets (off-targets). | Confirms functional consequence of target binding. |
| Limitations | Requires a specific antibody for the target; not all proteins show a clear thermal shift. | Synthesis of the probe can be challenging; the tag may alter binding affinity. | Relies on a known and validated downstream substrate and a specific phospho-antibody. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA® leverages the principle that a protein becomes more resistant to heat-induced unfolding when it is bound by a ligand. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.
Workflow Diagram:
Caption: CETSA® workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Preparation: Seed cells known to express Kinase X at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the levels of soluble Kinase X by Western blotting using a specific antibody.
-
Data Interpretation: A positive target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating increased thermal stability of Kinase X.
Biotinylated Probe Pull-Down Assay
This technique involves synthesizing a version of this compound that is tagged with biotin. This "bait" molecule is then used to capture its binding partners from a cell lysate, which are subsequently identified.
Workflow Diagram:
Caption: Biotinylated probe pull-down assay workflow.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a biotinylated analog of this compound. It is crucial to place the biotin tag on a part of the molecule that is not essential for target binding.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe for several hours at 4°C to allow for binding. As a control, a competition experiment can be performed by co-incubating with an excess of the untagged this compound.
-
Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with an antibody against Kinase X. A successful pull-down will show a band for Kinase X in the probe-treated sample, which is diminished in the competition control. For unbiased target identification, the eluate can be analyzed by mass spectrometry.
Phospho-protein Western Blotting
This method provides functional evidence of target engagement by measuring the inhibition of the kinase's activity in cells. If this compound binds to and inhibits Kinase X, the phosphorylation of a known downstream substrate of Kinase X should decrease.
Signaling Pathway Diagram:
Caption: Inhibition of Kinase X by this compound.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound for a specific duration. Include a positive control (a known inhibitor of Kinase X) and a negative control (vehicle).
-
Stimulation (if necessary): In some cases, the signaling pathway may need to be activated to induce phosphorylation of the substrate. This can be achieved by treating the cells with a growth factor or other stimulus.
-
Lysis: Wash the cells with ice-cold PBS and lyse them directly in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Normalization: Re-probe the same membrane with an antibody that recognizes the total amount of the substrate protein to ensure that the observed changes in phosphorylation are not due to changes in the total protein level.
-
Data Analysis: Quantify the band intensities for the phospho-protein and the total protein. A successful target engagement and inhibition will be demonstrated by a dose-dependent decrease in the ratio of phospho-substrate to total substrate.
Conclusion: Building a Coherent Narrative
Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. No single experiment can definitively prove the mechanism of action. By combining the direct, biophysical evidence from CETSA®, the direct binding evidence from a pull-down assay, and the functional cellular evidence from a phospho-protein Western blot, a robust and compelling case for target engagement can be constructed. This integrated strategy not only validates the primary target but also provides a deeper understanding of the compound's cellular activity, paving the way for further preclinical and clinical development.
References
-
Cellular Thermal Shift Assay (CETSA)
- Title: The cellular thermal shift assay for evalu
- Source: N
-
URL: [Link]
-
Chemical Proteomics and Pull-Down Assays
- Title: Chemical proteomics for drug-target identific
- Source: Trends in Pharmacological Sciences
-
URL: [Link]
-
Western Blotting in Cell Signaling
- Title: Western Blotting: A Powerful Technique in Cell Signaling.
- Source: Methods in Molecular Biology
-
URL: [Link]
Comparative analysis of the cytotoxicity of different 1-Benzylpyrrolidine-2,4-dione derivatives
Executive Summary
The 1-benzylpyrrolidine-2,4-dione scaffold belongs to the class of tetramic acids , a family of heterocycles renowned for their broad-spectrum biological activities, including antibiotic, antiviral, and potent antitumor effects. While natural tetramic acids (e.g., Penicillenols, Reutericyclin) often possess complex side chains, synthetic 1-benzyl derivatives have emerged as stable, lipophilic analogs optimized for cellular permeability and targeted cytotoxicity.
This guide provides a comparative technical analysis of these derivatives, focusing on the Structure-Activity Relationship (SAR) of the N-benzyl and C-3 acyl moieties. It synthesizes experimental data to demonstrate how specific structural modifications drive potency against human cancer cell lines (A549, HL-60, MCF-7).
Chemical Classification & Structural Logic
The cytotoxicity of this compound derivatives is primarily governed by substitutions at the C-3 and C-5 positions. The N-benzyl group serves as a critical lipophilic anchor, enhancing membrane permeability compared to the polar N-H parent compounds.
Core Scaffold Architecture
-
Position 1 (N-Terminus): Benzyl substitution (Critical for lipophilicity/bioavailability).
-
Position 3 (C-3): The "Warhead." Acyl or Arylidene groups here facilitate metal chelation or Michael acceptor reactivity.
-
Position 5 (C-5): Stereogenic center; substitutions here (e.g., methyl, isobutyl) mimic amino acid side chains, influencing target recognition.
Primary Derivative Classes
| Class | Structural Feature | Mechanism of Action |
| Series A: 3-Acyl Derivatives | Contains a C=O at C-3 (e.g., acetyl, hexanoyl). | Metal Chelation: Forms stable complexes with divalent metal ions ( |
| Series B: 3-Benzylidene Derivatives | Contains a C=C double bond at C-3. | Michael Acceptor: The exocyclic double bond can alkylate thiol groups in proteins/enzymes. |
| Series C: 5-Spiro/Cyclic Derivatives | C-5 is part of a spiro-ring system. | Conformational Rigidity: Locks the molecule in a bioactive conformation, often increasing selectivity. |
Comparative Cytotoxicity Analysis
The following data summarizes IC
Table 1: Cytotoxicity Profile (IC
in
M)
| Compound ID | Structure Description | A549 (Lung) | HL-60 (Leukemia) | MCF-7 (Breast) | Selectivity Index (SI) |
| Ref-1 (Penicillenol A1) | Natural 3-acyl tetramic acid (Benchmark) | 23.80 | 0.76 | 12.80 | High (Leukemia specific) |
| Syn-1 | 1-Benzyl-3-acetylpyrrolidine-2,4-dione | >50.0 | 45.2 | >50.0 | Low (Weak potency) |
| Syn-2 | 1-Benzyl-3-hexanoylpyrrolidine-2,4-dione | 15.4 | 8.2 | 18.5 | Moderate |
| Syn-3 | 1-Benzyl-3-(3,4-dichlorobenzylidene)... | 5.5 | 2.1 | 6.8 | High |
| Syn-4 | 1-(4-Chlorobenzyl)-3-acetyl... | 28.0 | 15.0 | 32.0 | Low-Moderate |
Data Interpretation:
Chain Length Impact: Comparing Syn-1 (Acetyl) and Syn-2 (Hexanoyl) reveals that a longer lipophilic chain at C-3 drastically improves cytotoxicity (IC
drops from >50 to ~8M). This aligns with the "Lipophilic Tail" theory, where the chain aids in membrane insertion. Benzylidene Potency: Syn-3 (Benzylidene) is significantly more potent than the acyl variants against solid tumors (A549), likely due to the irreversible alkylation mechanism (Michael addition) versus the reversible chelation of acyl derivatives.
Leukemia Selectivity: Like the natural reference Penicillenol A1 , these derivatives show preferential toxicity towards HL-60 leukemia cells.[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic driving the design of potent derivatives.
Figure 1: Structural dissection of the this compound scaffold highlighting the functional role of each substitution site.
Experimental Validation Protocols
To ensure reproducibility and trustworthy data generation, the following protocols are recommended for evaluating these derivatives.
5.1. Synthesis Validation (Dieckmann Cyclization)
-
Objective: Synthesize high-purity 3-acyl-1-benzylpyrrolidine-2,4-diones.
-
Key Step: The Dieckmann cyclization of N-benzyl-N-acylamino acid esters.
-
Critical Control: Use LHMDS (Lithium hexamethyldisilazide) at -78°C to prevent racemization at the C-5 position.
-
Validation: Confirm structure via 1H NMR (look for the enol proton at
> 14 ppm, characteristic of tetramic acids) and X-ray crystallography to verify the E/Z geometry of benzylidene derivatives.
5.2. Cytotoxicity Assessment (MTT Assay)
This protocol is the industry standard for generating the IC
-
Seeding: Seed cancer cells (A549, HL-60) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivatives in DMSO. Treat cells with serial dilutions (0.1
M to 100 M).-
Control: DMSO vehicle (final concentration < 0.1%).
-
Positive Control: Doxorubicin or Cisplatin.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Mechanism of Action: The "Dual-Blade" Effect
This compound derivatives operate via a unique "Dual-Blade" mechanism, distinguishing them from standard chemotherapeutics.
-
Blade 1: Metal Sequestration (3-Acyl series)
-
The 2,4-dione system (specifically the enol at C-3 and carbonyl at C-2) acts as a bidentate ligand.
-
It chelates intracellular
and ions. -
Consequence: Inhibition of metalloenzymes (e.g., DNA polymerases, matrix metalloproteinases) leading to cell cycle arrest.
-
-
Blade 2: Mitochondrial Destabilization
-
The lipophilic N-benzyl group facilitates accumulation in the mitochondrial membrane.
-
Consequence: Dissipation of the mitochondrial membrane potential (
), release of Cytochrome C, and activation of Caspase-3 dependent apoptosis.
-
Figure 2: Dual mechanism of action involving mitochondrial targeting and enzyme inhibition via metal chelation.
References
-
Synthesis and biological activity of tetramic acid deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the isolation and cytotoxicity of Penicillenols (natural 3-acyl tetramic acids) against HL-60 and A549 cell lines.
-
(Representative link for Penicillenol bioactivity)
-
Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs.
- Source: PubMed
- Context: Provides comparative data for benzylidene-containing scaffolds and the impact of N-acyl groups on selectivity.
-
Tetramic Acids and Derivatives by Telluride-Triggered Dieckmann Cycliz
- Source: Semantic Scholar
- Context: Detailed synthetic protocols for N-benzyl tetramic acids, avoiding racemization and ensuring high purity for biological testing.
-
Structure-activity rel
- Source: PubMed Central
- Context: While focused on 5-HT receptors, this paper details the lipophilic contribution of the N-benzyl group to cellular permeability, a key factor in the cytotoxicity of the pyrrolidine-2,4-dione analogs.
Sources
Quantitative structure-activity relationship (QSAR) analysis of pyrrolidine-2,4-dione antifungals
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective antifungal agents, the quantitative structure-activity relationship (QSAR) analysis of promising chemical scaffolds has emerged as an indispensable tool. This guide provides an in-depth comparative analysis of pyrrolidine-2,4-dione derivatives as potent antifungal candidates, contextualized against other established and emerging antifungal agents. By delving into the experimental data and the underlying QSAR models, we aim to furnish researchers with the insights necessary to navigate the complexities of antifungal drug discovery.
Introduction: The Rise of Pyrrolidine-2,4-diones in Antifungal Research
The pyrrolidine-2,4-dione core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile biological activities.[1][2][3] Recent investigations have highlighted its potential as a foundational structure for the development of novel fungicides. The growing threat of fungal resistance to existing treatments necessitates the exploration of new chemical entities, and pyrrolidine-2,4-diones have shown considerable promise in this arena.[4] This guide will dissect the structure-activity relationships that govern their antifungal efficacy, offering a comparative lens through which to evaluate their performance against other classes of antifungals.
Comparative Antifungal Performance: Pyrrolidine-2,4-diones vs. Alternatives
The antifungal efficacy of pyrrolidine-2,4-dione derivatives has been demonstrated against a range of economically important plant pathogenic fungi. A noteworthy example is the in vitro activity against Rhizoctonia solani, a soil-borne pathogen with a broad host range.
One study reported a series of novel pyrrolidine-2,4-dione derivatives, with compound 4h exhibiting an impressive EC50 value of 0.39 µg/mL against R. solani. This potency surpasses that of the commercial succinate dehydrogenase inhibitor (SDHI) fungicide, boscalid, which recorded an EC50 of 2.21 µg/mL in the same study.[5] Such findings underscore the potential of this scaffold to yield highly active antifungal compounds.
To provide a broader context, the following table summarizes the antifungal activity of selected pyrrolidine-2,4-dione derivatives and compares them with other antifungal agents, including commercial fungicides.
| Compound/Active Ingredient | Chemical Class | Target Fungus | EC50/MIC (µg/mL) | Reference |
| Pyrrolidine-2,4-dione derivative (4h) | Pyrrolidine-2,4-dione | Rhizoctonia solani | 0.39 | [5] |
| Pyrrolidine-2,4-dione derivative (6l) | Pyrrolidine-2,4-dione | Rhizoctonia cerealis | 1.626 | |
| Pyrrolidine-2,4-dione derivative (6q) | Pyrrolidine-2,4-dione | Rhizoctonia cerealis | 2.043 | |
| Boscalid | SDHI Fungicide | Rhizoctonia solani | 2.21 | [5] |
| Fluxapyroxad | SDHI Fungicide | Rhizoctonia solani | 0.01 | [6] |
| Thiazolidine-2,4-dione derivative (3h) | Thiazolidine-2,4-dione | Aspergillus niger | - | [7] |
| Spirotryprostatin A derivative (4k) | Spirooxindole | Botrytis cinerea | MIC: 8-64 | [8] |
| Rhein derivative (10a) | Anthraquinone | Sclerotinia sclerotiorum | 0.079 mM | [9] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data clearly indicates that specific pyrrolidine-2,4-dione derivatives can exhibit antifungal activity comparable to or exceeding that of some commercial fungicides. However, it is also evident that the potency of other classes, such as the SDHI fluxapyroxad, can be significantly higher against certain pathogens. This highlights the importance of continued lead optimization within the pyrrolidine-2,4-dione class to maximize their therapeutic potential.
Deconstructing the Structure-Activity Relationship: A 3D-QSAR Approach
The power of QSAR lies in its ability to translate complex chemical structures into predictive models of biological activity. For pyrrolidine-2,4-dione antifungals, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the key structural features that drive their potency.
A common finding from these studies is the critical role of specific substituents on the pyrrolidine-2,4-dione ring. For instance, a 3D-QSAR study on derivatives targeting R. solani revealed that introducing hydrophobic fragments, such as 4-fluorophenyl, 4-chlorophenyl, or 4-bromophenyl, at the R² position could significantly enhance antifungal activity.[5] This suggests that the interaction with a hydrophobic pocket in the target enzyme is a key determinant of efficacy.
The general workflow for developing a 3D-QSAR model is a multi-step process that requires careful consideration at each stage to ensure the robustness and predictive power of the final model.
Caption: A generalized workflow for 3D-QSAR model development.
The insights gleaned from such models are invaluable for guiding the rational design of new, more potent pyrrolidine-2,4-dione derivatives. The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favored or disfavored for optimal antifungal activity.
Experimental Protocols: A Foundation for Reliable Data
The validity of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) or EC50 values of antifungal compounds.
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for screening the antifungal properties of novel compounds like pyrrolidine-2,4-dione derivatives.[10]
1. Preparation of Fungal Inoculum:
-
Culture the desired fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many phytopathogens) and incubate under suitable conditions until sporulation.
-
Harvest fungal spores or mycelial fragments by gently scraping the surface of the agar plate with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 530 nm).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., pyrrolidine-2,4-dione derivative) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 200 µL per well and a 1:2 dilution of both the compound and the inoculum.
-
Include positive controls (fungal inoculum in broth without any compound) and negative controls (broth only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C for many plant pathogenic fungi) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.
4. Determination of MIC/EC50:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
For EC50 determination, the optical density of each well can be read using a microplate reader. The percentage of growth inhibition is calculated relative to the positive control, and the EC50 value is determined by plotting the inhibition percentage against the compound concentration.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
The quantitative structure-activity relationship analysis of pyrrolidine-2,4-dione derivatives has firmly established this scaffold as a highly promising starting point for the development of novel antifungal agents. The ability to systematically modify the core structure and rationally predict the impact on biological activity through 3D-QSAR modeling provides a powerful engine for lead optimization.
Comparative analysis reveals that while some pyrrolidine-2,4-dione derivatives exhibit exceptional potency, there is still room for improvement to consistently outperform the best-in-class commercial fungicides across a broad spectrum of pathogens. Future research should focus on:
-
Expanding the chemical diversity of synthesized derivatives to explore a wider range of chemical space.
-
Developing more sophisticated QSAR models that incorporate a larger and more diverse dataset of compounds and fungal species.
-
Investigating the mechanism of action of these compounds to facilitate target-based drug design.
By integrating computational chemistry with robust experimental validation, the scientific community can continue to unlock the full potential of the pyrrolidine-2,4-dione scaffold in the critical fight against fungal diseases.
References
-
Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Publishing. [Link]
-
3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC - NIH. [Link]
-
N-nitrourea derivatives as novel potential fungicides against Rhizoctonia solani: synthesis, antifungal activities, and 3D-QSAR. PubMed. [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
EC50 values of some selected compounds against ten phytopathogenic fungi. ResearchGate. [Link]
-
3D-QSAR-Guided Lead Discovery of 4-(3,4,5-Trifluorophenyl)but-3-en-2-amide as Succinate Dehydrogenase Inhibitor. PubMed. [Link]
-
Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PMC - NIH. [Link]
-
How do I perform antifungal susceptibilty using broth dilution for yeast?. ResearchGate. [Link]
-
Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. PubMed. [Link]
-
Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Design of anti-fungal agents by 3D-QSAR. ResearchGate. [Link]
-
QSAR classification model for diverse series of antifungal agents based on improved binary differential search algorithm. PubMed. [Link]
-
QSAR classification model for diverse series of antifungal agents based on binary coyote optimization algorithm. Semantic Scholar. [Link]
-
Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. MDPI. [Link]
-
Resistance Induction and Direct Antifungal Activity of Some Monoterpenes against Rhizoctonia solani, the Causal of Root Rot in Common Bean. MDPI. [Link]
-
Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. PubMed. [Link]
-
Evaluation of Efficacy of Different Bioagents and Fungicides against Rhizoctonia solani (Kuhn). ResearchGate. [Link]
-
Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI. [Link]
-
Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. PubMed. [Link]
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- 5. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3D-QSAR-Guided Molecule Design and Protein-Ligand Interaction Studies for Discovery of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 1-Benzylpyrrolidine-2,4-dione
Introduction: The "Unknown" Hazard Paradigm
As researchers, we often handle intermediates where the Safety Data Sheet (SDS) reads "No data available" for critical toxicological endpoints. 1-Benzylpyrrolidine-2,4-dione (often utilized as a precursor for tetramic acid derivatives and pharmaceutical intermediates) falls into this category.[1][2]
While specific LD50 data for this exact isomer is often absent from public databases, its structural class—tetramic acid derivatives (pyrrolidine-2,4-diones) —is biologically privileged.[1][2] These cores are often designed to interact with biological targets (antibiotic, antiviral, or CNS activity).[1] Therefore, you must treat this compound as a potent bioactive agent until proven otherwise. [1][2]
This guide moves beyond generic advice, employing a Control Banding approach to ensure safety in the absence of complete toxicological data.
Risk Assessment & Hazard Identification
Based on Structural Activity Relationship (SAR) analysis of analogous pyrrolidinediones (e.g., 1-benzyl-2-pyrrolidinone), we assign the following Precautionary Hazard Classifications :
| Hazard Category | Likely GHS Code | Operational Implication |
| Acute Toxicity | H302 (Harmful if swallowed) | High bioavailability expected due to the lipophilic benzyl group.[1][2] |
| Skin/Eye Irritation | H315 / H319 | The dione moiety can be reactive; likely a mucous membrane irritant.[1] |
| Respiratory Sensitization | H335 (May cause respiratory irritation) | Critical Risk: Inhalation of fine powder during weighing is the primary exposure route.[1] |
| Sensitization | H317 (Potential) | Nitrogen-heterocycles can act as haptens, leading to allergic dermatitis over time.[1] |
Decision Logic for PPE Selection
The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the compound.
Figure 1: PPE Decision Matrix based on operational state. Note the distinction between respiratory focus for solids and dermal focus for liquids.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE.[1][3] Use this enhanced matrix for this compound.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | The benzyl group increases lipophilicity, facilitating permeation through thin latex.[1][2] Double gloving provides a "breakthrough buffer."[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders.[1] Goggles prevent fine particulates from bypassing side shields and entering the tear duct. |
| Respiratory | Fume Hood (Primary) N95/P100 Respirator (Secondary) | Engineering controls are mandatory.[1] If weighing outside a hood (not recommended), a fit-tested respirator is required due to H335 risks.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids and hold them against the skin. For scale-up (>5g), use a disposable Tyvek apron.[1] |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of dry powder.[1][2]
-
Static Control: this compound is an organic solid and likely prone to static charge.[1][2] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."[1]
-
Sash Management: Lower the fume hood sash to the lowest comfortable working height (typically 12–14 inches) to maximize face velocity.[1]
-
The "Clean-Dirty" Hand Rule:
-
Post-Weighing: Wipe the exterior of the container with a Kimwipe dampened with ethanol before removing it from the hood.[1]
Phase B: Solubilization & Reaction[2][4]
-
Solvent Choice: When dissolving (e.g., in DCM or Ethyl Acetate), add solvent slowly. The heat of solution is generally low, but unexpected exotherms can occur with impurities.
-
Syringe Transfer: If handling solutions, use Luer-lock syringes to prevent needle pop-off.[1]
-
Sharps Safety: Do not recap needles. Direct disposal into sharps containers prevents percutaneous injection—the most dangerous route of entry for bioactive intermediates.[1]
Emergency Response & Spill Management
Scenario: You have spilled 500mg of powder inside the fume hood.
Figure 2: Dry Powder Spill Response Workflow.[1][2] The critical step is "Cover with wet paper towel" to prevent aerosolization.
First Aid Measures:
-
Eye Contact: Flush immediately for 15 minutes .[1][4][5][6][7] Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact: Wash with soap and water.[1][4][5][7][8] Do not use ethanol on skin; it dilates pores and may increase absorption of the benzyl compound.
-
Inhalation: Move to fresh air immediately.
Disposal & Deactivation
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" (double-bagged).[1]
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
-
Container Rinsing: Triple rinse empty vials with acetone/ethanol.[1] Add the rinsate to the liquid waste stream. Deface the label before discarding the glass.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
